LY2090314
Description
Ly2090314 has been used in trials studying the treatment of Leukemia, Advanced Cancer, and Pancreatic Cancer.
GSK-3 Inhibitor this compound is an inhibitor of glycogen synthase kinase-3 (GSK-3), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits GSK-3 in an ATP-competitive manner. This prevents GSK-3-mediated phosphorylation of beta-catenin, which inhibits the subsequent ubiquitination and proteasomal degradation of beta-catenin. This leads to the activation of the Wnt/beta-catenin pathway and the induction of apoptosis in susceptible tumor cells. GSK-3, a serine/threonine kinase, plays a key role in numerous pathways involved in protein synthesis, cellular proliferation, differentiation, and apoptosis. The Wnt/beta-catenin signaling pathway plays key roles in both cellular proliferation and differentiation. The increased expression of beta-catenin, a transcriptional activator, correlates with decreased cellular proliferation and improved prognosis in select cancers.
LY-2090314 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O3/c29-18-12-17-15-34(28(38)32-7-3-1-4-8-32)11-10-33-16-20(19(13-18)25(17)33)23-24(27(37)31-26(23)36)21-14-30-22-6-2-5-9-35(21)22/h2,5-6,9,12-14,16H,1,3-4,7-8,10-11,15H2,(H,31,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWTAWVFDCTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209085 | |
| Record name | LY-2090314 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603288-22-8 | |
| Record name | LY-2090314 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603288228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2090314 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2090314 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2090314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822M3GYM67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LY2090314: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2090314 is a potent, selective, and ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms α and β.[1][2] Its primary mechanism of action in various cancer models, most notably melanoma and neuroblastoma, involves the robust activation of the canonical Wnt/β-catenin signaling pathway.[3][4] By preventing the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin, this compound leads to the stabilization and nuclear accumulation of β-catenin, triggering the transcription of Wnt target genes.[3][5] This cascade ultimately results in significant anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation.[4][6] While it has shown limited efficacy as a monotherapy in clinical trials, its mechanism suggests strong potential for combination therapies.[1][7] This guide provides an in-depth review of the molecular mechanisms, quantitative effects, and key experimental methodologies used to characterize this compound's action in cancer cells.
Core Mechanism of Action: Potent and Selective GSK-3 Inhibition
This compound acts as a highly potent ATP-competitive inhibitor of both GSK-3α and GSK-3β.[1] In cell-free assays, it demonstrates low nanomolar efficacy.[3][8] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell cycle progression, and apoptosis.[7] In many cancers, the pathways that regulate GSK-3 are dysregulated.[9] this compound's direct inhibition of GSK-3's kinase activity is the foundational event that triggers its downstream anti-neoplastic effects.
Primary Signaling Pathway: Wnt/β-Catenin Activation
The most well-documented consequence of GSK-3 inhibition by this compound in cancer cells is the activation of the Wnt/β-catenin pathway.[3][8]
In the Absence of Wnt Signaling (Pathway "Off"): GSK-3β is a critical component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin at key serine and threonine residues.[10] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and proteasomal degradation. Cytoplasmic levels of β-catenin remain low, and Wnt target genes are kept inactive by T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors complexed with co-repressors.
Effect of this compound (Pathway "On"): this compound directly inhibits GSK-3, preventing the phosphorylation of β-catenin.[5] This leads to the disassembly of the destruction complex and allows unphosphorylated, stable β-catenin to accumulate in the cytoplasm.[3] This stabilized β-catenin then translocates to the nucleus, where it displaces co-repressors from TCF/LEF transcription factors and recruits co-activators. This action initiates the transcription of Wnt target genes, such as AXIN2, a well-established marker of pathway activation.[2][3] In melanoma cells, this β-catenin-dependent signaling is required for the induction of apoptosis following treatment with this compound.[2][3]
Interaction with PI3K/Akt Signaling
GSK-3 is also a key downstream node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[9][11] Growth factor signaling activates PI3K, which in turn activates the kinase Akt. Akt can then phosphorylate GSK-3β at Serine 9, leading to its inactivation.[1] This represents a major mechanism by which cancer cells can inactivate the tumor-suppressive functions of GSK-3. Because this compound directly inhibits GSK-3's kinase activity, its action is independent of the phosphorylation status of GSK-3 by Akt. This means this compound can inhibit GSK-3 even in cancer cells with a highly active PI3K/Akt pathway.
References
- 1. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 4. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to Novel Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for Researchers and Drug Development Professionals
Introduction: Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to a host of pathologies, such as Alzheimer's disease, bipolar disorder, and cancer, making it a prime therapeutic target. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β. The development of potent and selective GSK-3 inhibitors has been a long-standing goal in drug discovery. This technical guide focuses on a selection of novel, selective GSK-3 inhibitors, providing an in-depth overview of their characteristics, the experimental protocols for their evaluation, and their effects on key signaling pathways. We will delve into the specifics of the highly selective inhibitor COB-187, the potent acute myeloid leukemia (AML) differentiation agent GS87, and the paralog-selective inhibitors BRD0705 (GSK-3α selective) and BRD3731 (GSK-3β selective).
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of the featured novel GSK-3 inhibitors.
Table 1: In Vitro Inhibitory Activity of Novel GSK-3 Inhibitors
| Compound | Target | IC50 (nM) | Assay | Reference |
| COB-187 | GSK-3α | 22 | Z'-LYTE Kinase Assay | [1] |
| GSK-3β | 11 | Z'-LYTE Kinase Assay | [1] | |
| GS87 | GSK-3α | 415 | In Vitro Kinase Assay | [2] |
| GSK-3β | 521 | In Vitro Kinase Assay | [2] | |
| BRD0705 | GSK-3α | 66 | Mobility Shift Microfluidic Assay | [1][3][4] |
| GSK-3β | 515 | Mobility Shift Microfluidic Assay | [1][3][4] | |
| BRD3731 | GSK-3α | 215 | Mobility Shift Microfluidic Assay | [5] |
| GSK-3β | 15 | Mobility Shift Microfluidic Assay | [5] | |
| Tideglusib | GSK-3α | 908 | Z'-LYTE Kinase Assay | [1] |
| (Reference) | GSK-3β | 502 | Z'-LYTE Kinase Assay | [1] |
Table 2: Kinase Selectivity Profile of COB-187
COB-187 was screened against a panel of 404 unique kinases. The table below highlights kinases with significant inhibition.
| Kinase | % Inhibition at 1 µM COB-187 |
| GSK-3α | >80% |
| GSK-3β | >80% |
| MAPKAPK5 (PRAK) | 40-79% |
| Other 401 kinases | <40% |
| Data sourced from a study that utilized a molecular screen of 414 kinase assays.[1] |
Table 3: Kinase Selectivity of Paralog-Selective Inhibitors
BRD0705 and BRD3731 were screened against a panel of 311 kinases at a concentration of 10 µM.[6]
| Compound | Off-Target Kinases with >50% Inhibition |
| BRD0705 | CDK2, CDK3, CDK5 |
| BRD3731 | Minimal off-target inhibition observed |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of novel GSK-3 inhibitors.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Kinase Assay)
This protocol is adapted for determining the in vitro potency of inhibitors against GSK-3α and GSK-3β.[7][8]
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
Z'-LYTE™ Ser/Thr 1 Peptide substrate
-
ATP
-
Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds (e.g., COB-187) dissolved in DMSO
-
Development Reagent
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 5 µL of a 2X GSK-3 enzyme and 2X peptide substrate mix in kinase buffer. c. Initiate the reaction by adding 2.5 µL of a 4X ATP solution in kinase buffer. The final ATP concentration should be at the apparent Km for each enzyme. d. Incubate the reaction mixture at room temperature for 60 minutes.
-
Development Reaction: a. Add 5 µL of the Development Reagent to each well. b. Incubate at room temperature for 60 minutes.
-
Data Acquisition: a. Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein). b. Calculate the emission ratio (445 nm / 520 nm).
-
Data Analysis: a. The percent inhibition is calculated relative to a no-inhibitor (0% inhibition) and a no-enzyme (100% inhibition) control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular GSK-3 Activity Assay (Western Blot for β-catenin)
This protocol describes the assessment of GSK-3 inhibition in a cellular context by measuring the phosphorylation status of its substrate, β-catenin, in THP-1 human macrophages.[9][10][11][12][13]
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Test compound (e.g., COB-187)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Rabbit anti-β-catenin
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Culture THP-1 cells in appropriate media. b. Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. c. Treat the differentiated cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 5 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE on a polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Signal Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the levels of phospho-β-catenin and total β-catenin to the loading control (β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by GSK-3 and the experimental workflows used to characterize its inhibitors.
Signaling Pathways
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of COB-187.
Caption: Tau hyperphosphorylation pathway in Alzheimer's disease.
Experimental Workflows
Caption: Workflow for in vitro GSK-3 kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
LY2090314: A Technical Guide to its Role in Apoptosis Induction in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, often characterized by resistance to conventional therapies. A key mechanism of this resistance is the evasion of apoptosis, a programmed cell death process crucial for tissue homeostasis and the elimination of malignant cells. Recent research has identified the Glycogen Synthase Kinase-3 (GSK-3) pathway as a promising therapeutic target in melanoma. LY2090314, a potent and selective small-molecule inhibitor of GSK-3, has emerged as a key investigational compound that induces apoptosis in melanoma cells. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key signaling pathways associated with this compound-induced apoptosis in melanoma.
Core Mechanism of Action: Wnt/β-Catenin Pathway Activation
This compound exerts its pro-apoptotic effects in melanoma primarily through the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] In healthy cells and in the context of melanoma, GSK-3β, a constitutively active kinase, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low.
This compound inhibits both GSK-3α and GSK-3β isoforms.[1][2] Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[1][5] This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[1][2] One such target gene is Axin2, a well-established marker of Wnt pathway activation.[1][5] The induction of apoptosis by this compound in melanoma cells is dependent on this β-catenin-mediated signaling.[1][2][4]
Quantitative Data Summary
The efficacy of this compound in inducing cytotoxicity and apoptosis in melanoma cell lines has been quantified in several studies. The following tables summarize key in vitro data.
| Cell Line | BRAF/NRAS Status | IC50 (nM, 72h) | Reference |
| A375 | BRAF V600E | ~10 | [1] |
| M14 | BRAF V600E | ~10 | [1] |
| SK-MEL-28 | BRAF V600E | ~10 | [1] |
| IPC-298 | NRAS Q61L | ~10 | [1] |
| Malme-3M | BRAF WT/NRAS WT | ~10 | [1] |
| A2058 | BRAF V600E | ~10 | [1] |
| RPMI-7951 | NRAS Q61R | ~10 | [1] |
| HS294T | BRAF WT/NRAS WT | ~10 | [1] |
| SK-MEL-2 | BRAF WT/NRAS WT | ~10 | [1] |
| SK-MEL-5 | NRAS Q61R | ~10 | [1] |
| WM2664 | BRAF V600D | ~10 | [1] |
Table 1: In Vitro Cytotoxicity of this compound in a Panel of Melanoma Cell Lines. Data indicates that this compound is potent across various melanoma cell lines, irrespective of their BRAF or NRAS mutation status.[1][4]
| Cell Line | Treatment | Fold Increase in Caspase 3/7 Activity (72h) | Reference |
| A375 | 20nM this compound | Significant Induction | [1] |
| M14 | 20nM this compound | Significant Induction | [1] |
Table 2: Induction of Apoptosis as Measured by Caspase 3/7 Activity. this compound treatment leads to a significant increase in the activity of executioner caspases, confirming the induction of apoptosis.[1]
Signaling Pathway Diagram
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize the effects of this compound.
Cell Culture and Proliferation Assays
-
Cell Lines: A panel of human melanoma cell lines (e.g., A375, M14, SK-MEL-28) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (CellTiter-Glo®):
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression model.
-
Apoptosis Assays
-
Caspase-Glo® 3/7 Assay:
-
Follow the seeding and treatment protocol as described for the cytotoxicity assay.
-
After 72 hours of treatment, add Caspase-Glo® 3/7 Reagent (Promega) to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence to determine caspase 3/7 activity.
-
-
Western Blotting for PARP Cleavage:
-
Plate cells in 6-well plates and treat with this compound (e.g., 20 nM) for various time points (e.g., 24, 48, 72 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved PARP (e.g., Asp214) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Wnt Pathway Activation Analysis
-
Western Blotting for β-catenin and Axin2:
-
Follow the cell treatment and lysis protocol as described above.
-
Probe membranes with primary antibodies against total β-catenin and Axin2. A loading control, such as β-actin or GAPDH, should also be used.
-
-
TCF/LEF Reporter Assay (TOPFlash):
-
Co-transfect melanoma cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with this compound for 5-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash activity to the Renilla activity to determine the fold change in Wnt pathway activation.
-
Experimental Workflow Diagram
Clinical Significance and Future Directions
The potent, single-agent activity of this compound in preclinical melanoma models, including those resistant to BRAF inhibitors like vemurafenib, highlights its therapeutic potential.[1][2][6] The finding that its efficacy is independent of the common BRAF and NRAS mutations suggests that it could be a valuable treatment option for a broad range of melanoma patients.[1][2] Furthermore, this compound has been shown to enhance the efficacy of standard chemotherapy agents like dacarbazine (DTIC) in vivo.[7]
Future research should focus on elucidating the precise downstream targets of the Wnt/β-catenin pathway that are critical for apoptosis induction in this context. While the pro-survival proteins of the Bcl-2 family, such as Mcl-1 and Bcl-XL, are known to be key regulators of apoptosis in melanoma, the direct impact of this compound on these proteins has not been fully elucidated and warrants further investigation.[8][9][10] Additionally, clinical trials are necessary to determine the safety and efficacy of this compound in patients with advanced melanoma. A phase I clinical trial has been conducted with this compound in patients with advanced solid tumors, providing initial safety data.[11] The continued exploration of GSK-3 inhibitors, alone or in combination with other targeted therapies or immunotherapies, represents a promising avenue for the development of novel and effective treatments for melanoma.
References
- 1. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein GSK3β offers new angle on overcoming melanoma drug resistance | EurekAlert! [eurekalert.org]
- 7. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 8. Mcl-1 is required for melanoma cell resistance to anoikis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL-XL and MCL-1 are the key BCL-2 family proteins in melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of LY2090314 on Neuroblastoma Cellular Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases, necessitating the exploration of novel therapeutic avenues.[1][2][3] One such promising strategy involves the targeting of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a variety of cellular processes including proliferation, differentiation, and apoptosis.[1] LY2090314, a potent and selective GSK-3 inhibitor, has emerged as a compound of interest, demonstrating significant anti-proliferative and apoptotic effects in preclinical studies of neuroblastoma.[2][4][5] This technical guide provides an in-depth analysis of the investigation of this compound in the context of neuroblastoma cellular proliferation, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its evaluation.
Mechanism of Action of this compound in Neuroblastoma
This compound exerts its anti-tumor effects in neuroblastoma primarily through the inhibition of GSK-3.[2][4][5] This inhibition sets off a cascade of downstream molecular events that collectively impede cellular proliferation and promote apoptosis. The primary mechanism involves the modulation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm and nucleus.[2][4][5] While canonical Wnt pathway activation is often associated with oncogenesis, in the context of neuroblastoma, GSK-3 inhibition and subsequent β-catenin stabilization appear to contribute to a loss of cell viability.[6][7]
Furthermore, treatment with this compound has been shown to reduce the levels of cyclin D1, a critical regulator of the cell cycle, and the anti-apoptotic protein survivin.[4][5] Concurrently, the expression of pro-apoptotic markers such as cleaved PARP and cleaved caspase-3 is increased, indicating the induction of apoptosis.[4][5]
Quantitative Data on the Efficacy of this compound
Studies have demonstrated that this compound effectively reduces the growth of both MYCN-amplified and non-amplified human neuroblastoma cell lines in vitro.[2][4][5] A significant reduction in cell growth has been observed at concentrations as low as 20 nM.[2][4][5]
| Cell Line | MYCN Status | Effective Concentration | Observed Effect | Reference |
| NGP | Amplified | Starting at 20 nM | Significant growth reduction | [4] |
| SK-N-AS | Non-amplified | Starting at 20 nM | Significant growth reduction | [4] |
| SH-SY-5Y | Non-amplified | Starting at 20 nM | Significant growth reduction | [4] |
In comparative studies, this compound was found to be more potent than another GSK-3 inhibitor, Tideglusib, requiring only nanomolar concentrations to achieve similar growth reduction as micromolar concentrations of Tideglusib.[2]
Experimental Protocols
The investigation of this compound's effects on neuroblastoma proliferation has employed a range of standard and advanced cell biology techniques.
Cell Culture and Treatment
Human neuroblastoma cell lines, such as NGP, SK-N-AS, and SH-SY-5Y, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1] For experimental purposes, cells are plated and treated with varying concentrations of this compound (e.g., 20 nM to 1000 nM) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 48, 72, 96 hours).[2]
Cellular Proliferation Assays
1. Colorimetric MTT Assay: This assay is used to assess cell viability by measuring the metabolic activity of the cells.
-
Protocol:
-
Seed neuroblastoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Clonogenic Assay (Colony Formation Assay): This assay assesses the ability of a single cell to grow into a colony.
-
Protocol:
-
Treat cells with this compound for a specified period.
-
Plate a low density of the treated cells in a new culture dish.
-
Allow the cells to grow for a period of 1-3 weeks until visible colonies are formed.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the effect of the treatment on the long-term survival and proliferative capacity of the cells.
-
3. Live-Cell Imaging for Confluency: Real-time monitoring of cell proliferation can be achieved using live-cell imaging systems.
-
Protocol:
-
Plate cells in a specialized imaging-compatible plate.
-
Treat the cells with this compound.
-
Place the plate in an incubator equipped with a live-cell imaging system.
-
The system captures images of the cells at regular intervals.
-
Software analysis is used to calculate the percentage of the well surface area covered by cells (confluency) over time, providing a dynamic measure of cell proliferation.
-
Mechanistic Assays
1. Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protocol:
-
Lyse the this compound-treated and control cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated GSK-3, β-catenin, cyclin D1, survivin, cleaved PARP, cleaved caspase-3).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the resulting signal to visualize and quantify the protein bands.
-
2. Caspase-Glo Assay: This is a luminescent assay to measure caspase activity, a key indicator of apoptosis.
-
Protocol:
-
Plate and treat cells with this compound in a white-walled 96-well plate.
-
Add the Caspase-Glo reagent to each well. The reagent contains a luminogenic caspase substrate.
-
If caspases are active in the apoptotic cells, the substrate is cleaved, and a luminescent signal is produced.
-
Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of caspase activity.
-
Conclusion
The GSK-3 inhibitor this compound demonstrates significant potential as a therapeutic agent for neuroblastoma. Its ability to inhibit cellular proliferation and induce apoptosis in neuroblastoma cell lines at nanomolar concentrations highlights its potency. The well-defined mechanism of action, involving the modulation of the GSK-3/β-catenin pathway and key cell cycle and apoptotic regulators, provides a strong rationale for its further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a robust framework for the continued evaluation of this compound and other GSK-3 inhibitors in the context of neuroblastoma and other malignancies.
References
- 1. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GSK3 inhibitors regulate MYCN mRNA levels and reduce neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of LY2090314: A Glycogen Synthase Kinase-3 Inhibitor for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY2090314 is a potent, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms.[1][2] Preclinical investigations have demonstrated its activity across a range of solid tumor models, both as a monotherapy and in combination with standard-of-care chemotherapeutic agents. The primary mechanism of action involves the inhibition of GSK-3, a key regulator of multiple cellular processes including cell proliferation, apoptosis, and the Wnt/β-catenin signaling pathway.[1][3] This document provides a comprehensive overview of the preclinical data for this compound in solid tumors, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action and Signaling Pathways
This compound selectively inhibits the kinase activity of GSK-3α and GSK-3β by competing with ATP for its binding site.[1] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous signaling pathways implicated in cancer. A primary consequence of GSK-3 inhibition by this compound is the stabilization and nuclear accumulation of β-catenin, a central component of the canonical Wnt signaling pathway.[1][4] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to β-catenin stabilization and the subsequent transcription of Wnt target genes, which can, in some cellular contexts, induce apoptosis.[1][5]
Beyond the Wnt/β-catenin pathway, GSK-3 is known to regulate other critical cellular processes. For instance, it can influence the NF-κB pathway, which is involved in cell survival and chemoresistance.[6] Inhibition of GSK-3 has been shown to suppress NF-κB-mediated transcription, contributing to decreased cancer cell survival.[6]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy in Solid Tumor Cell Lines
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of solid tumor cell lines.
Quantitative Data
| Cell Line | Cancer Type | IC50 (nM) | Key Findings |
| A375 | Melanoma | Not explicitly stated, but active at 20 nM | Induced potent apoptotic cell death irrespective of BRAF mutation status.[1] |
| Various Melanoma Cell Lines | Melanoma | Not specified | Active in cell lines resistant to Vemurafenib.[1] |
| NGP | Neuroblastoma | Growth reduction starting at 20 nM | Significant growth reduction.[7] |
| SK-N-AS | Neuroblastoma | Growth reduction starting at 20 nM | Significant growth reduction.[7] |
| SH-SY-5Y | Neuroblastoma | Growth reduction starting at 20 nM | Significant growth reduction.[7] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 2180 nM (after 72h) | Dose- and time-dependent effect on cell survival.[8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Viability and Growth Assays:
-
Method: Neuroblastoma cell lines (NGP, SK-N-AS, and SH-SY-5Y) were treated with this compound at varying concentrations. Cell growth was assessed at different time points.[7]
-
Endpoint: Determination of significant growth reduction, with effects observed starting at a 20 nM concentration.[7]
Apoptosis Assays:
-
Method: Western blot analysis was performed on neuroblastoma cell lysates following treatment with this compound.[7]
-
Markers: Increased levels of pro-apoptotic markers such as cleaved PARP and cleaved caspase-3, and a reduction in the anti-apoptotic protein survivin were observed.[7]
-
Functional Confirmation: Caspase activity assays were conducted to confirm the induction of apoptosis.[7]
Western Blotting for Protein Expression:
-
Protocol: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phosphorylated-GSK-3, β-catenin, cyclin D1, cleaved PARP, cleaved caspase-3, survivin).[7]
-
Detection: Membranes were incubated with secondary antibodies and visualized using an appropriate detection system. Band intensities were quantified.[7]
Caption: A generalized workflow for in vitro preclinical evaluation of this compound.
In Vivo Efficacy in Solid Tumor Xenograft Models
This compound has demonstrated single-agent activity and has been shown to enhance the efficacy of other chemotherapeutic agents in preclinical animal models.
Quantitative Data
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| Athymic nude mice with A375 xenografts | Melanoma | 25 mg/kg, i.v., every 3 days | Demonstrated single-agent activity and enhanced the efficacy of dacarbazine (DTIC).[1] |
| Pancreatic cancer PDX mice | Pancreatic Cancer | Not specified | Led to a reduction in TAK1 and YAP/TAZ protein levels and a decrease in cell proliferation.[9] |
| Esophageal cancer xenograft mice (TE-8 cells) | Esophageal Squamous Cell Carcinoma | 1 mg/kg and 2.5 mg/kg | Significantly reduced xenograft tumor volume in a dose- and time-dependent manner.[8] |
Experimental Protocols
Xenograft Tumor Models:
-
Animal Strain: Athymic nude mice are commonly used for their inability to reject human tumor xenografts.[1]
-
Tumor Implantation: Human cancer cell lines (e.g., A375 melanoma) are subcutaneously injected into the flanks of the mice.[1]
-
Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is typically administered intravenously (i.v.).[1]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis).[1][8]
Pharmacodynamic Studies:
-
Objective: To confirm target engagement and downstream pathway modulation in vivo.
-
Method: Tumor tissues or peripheral blood mononuclear cells (PBMCs) are collected from treated animals.[1][3]
-
Analysis: Levels of biomarkers such as Axin2 gene expression (a downstream target of Wnt/β-catenin signaling) or β-catenin protein levels are measured to confirm the biological activity of this compound.[1][3]
Combination Therapy Studies
Preclinical evidence suggests that this compound can enhance the efficacy of platinum-based chemotherapies. In solid tumor cancer cell lines, this compound was found to enhance the efficacy of cisplatin and carboplatin.[1] This synergistic effect provides a strong rationale for its clinical development in combination regimens.[3]
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for solid tumors. Its well-defined mechanism of action as a potent GSK-3 inhibitor, coupled with its in vitro and in vivo efficacy, supports its continued investigation. The ability of this compound to induce apoptosis in cancer cells and enhance the activity of standard chemotherapies highlights its promise as both a monotherapy and a combination partner in the treatment of various solid malignancies. Further preclinical studies are warranted to explore its efficacy in a broader range of tumor types and to optimize combination strategies.[7]
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. A phase I dose-escalation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation of intravenous this compound a GSK3 inhibitor administered in combination with pemetrexed and carboplatin. - ASCO [asco.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
LY2090314: A Glycogen Synthase Kinase-3 Inhibitor for Acute Myeloid Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY2090314 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in the pathogenesis of various malignancies, including Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated the potential of this compound to induce apoptosis and reduce cell viability in AML cell lines. The primary mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway. Despite promising preclinical activity, a Phase 2 clinical trial of this compound as a single agent in AML patients showed an acceptable safety profile but limited clinical efficacy. This guide provides a comprehensive overview of the technical data and experimental protocols related to the investigation of this compound as a potential therapeutic for AML.
Mechanism of Action
This compound is a potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β[1][2]. GSK-3 is a serine/threonine kinase that is constitutively active in cells and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of AML, the inhibition of GSK-3 by this compound leads to the stabilization and nuclear accumulation of β-catenin, a key component of the canonical Wnt signaling pathway. This activation of Wnt signaling is thought to contribute to the anti-leukemic effects of the drug.
Signaling Pathway
Preclinical Data
In Vitro Potency
This compound demonstrates high potency against its target enzymes.
| Target | IC50 (nM) |
| GSK-3α | 1.5[1][2] |
| GSK-3β | 0.9[1][2] |
Table 1: In vitro inhibitory potency of this compound against GSK-3 isoforms.
Anti-proliferative and Pro-apoptotic Effects in AML Cells
Preclinical studies have indicated that this compound can reduce the viability and induce apoptosis in AML cell lines[3]. While a comprehensive panel of IC50 values across various AML cell lines is not publicly available, studies have shown significant growth reduction in cell lines such as MV4-11 and MOLM-13 at nanomolar concentrations. For instance, in neuroblastoma cell lines, significant growth reduction was observed starting at a 20 nM concentration.
| Assay | Cell Lines | Key Findings |
| Cell Viability | AML cell lines (unspecified) | Reduced viability[3] |
| Apoptosis | AML cell lines (unspecified) | Induced apoptosis[3] |
| Cell Viability (Neuroblastoma) | NGP, SK-N-AS, SH-SY-5Y | Significant growth reduction starting at 20 nM |
| Apoptosis (Neuroblastoma) | NGP, SK-N-AS, SH-SY-5Y | Increased cleaved PARP and cleaved caspase-3 |
Table 2: Summary of in vitro anti-leukemic activity of this compound.
Synergistic Effects
Recent preclinical research has highlighted a potential synergistic effect between this compound and LSD1 (Lysine-Specific Demethylase 1) inhibitors in AML. This combination was found to induce differentiation in AML cells and significantly improve survival in mouse models of AML[4]. The mechanism appears to involve the modulation of the WNT pathway and the activation of the type I interferon pathway.
Clinical Data
A Phase 2, open-label study (NCT01214603) evaluated the safety and efficacy of single-agent this compound in 20 patients with acute leukemia, the majority of whom had AML.
Study Design
Patients received 40 mg of this compound intravenously with a 50 mg ranitidine pretreatment in one of three cohorts with different dosing schedules.
Safety and Tolerability
The most frequently reported drug-related non-hematologic treatment-emergent adverse events (TEAEs) were decreased appetite and nausea. Hematologic TEAEs included febrile neutropenia, thrombocytopenia, and anemia. Overall, this compound was considered to have an acceptable safety profile.
| Adverse Event Category | Most Frequent Events |
| Non-Hematologic | Decreased appetite, Nausea |
| Hematologic | Febrile neutropenia, Thrombocytopenia, Anemia |
Table 3: Common treatment-emergent adverse events in the Phase 2 trial of this compound in acute leukemia.
Efficacy
Despite evidence of on-target activity, as indicated by changes in β-catenin levels, no complete or partial remissions were observed in the study. These findings suggest that this compound has limited clinical benefit as a monotherapy in AML at the doses and schedules investigated.
Experimental Protocols
Cell Viability Assays
-
Seed AML cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0-1000 nM) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Seed AML cells (e.g., 5 x 10^4 cells/ml) in a 96-well plate.
-
Treat with this compound or vehicle control and incubate for various time points (e.g., 24, 48, 72, 96 hours).
-
Add CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assays
-
Treat AML cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).
-
Incubate with a corresponding secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Treat AML cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
In Vivo Xenograft Model
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Sublethally irradiate the mice to facilitate engraftment.
-
Inject human AML cell lines (e.g., HL-60, MV4-11) intravenously or subcutaneously.
-
Monitor tumor growth or leukemia engraftment.
-
Administer this compound at a specified dose and schedule (e.g., intraperitoneally or intravenously).
-
Measure tumor volume or assess leukemia burden in various organs (e.g., bone marrow, spleen) at the end of the study.
Conclusion and Future Directions
This compound is a potent inhibitor of GSK-3 with clear preclinical activity against AML cells, primarily through the modulation of the Wnt/β-catenin pathway. However, its limited efficacy as a monotherapy in clinical trials suggests that its therapeutic potential in AML may lie in combination strategies. The synergistic effects observed with LSD1 inhibitors are particularly noteworthy and warrant further investigation. Future research should focus on identifying optimal combination partners for this compound and elucidating the mechanisms of synergy to guide the design of more effective therapeutic regimens for AML. A thorough evaluation of this compound's activity across a broader panel of AML subtypes with diverse genetic backgrounds would also be beneficial for identifying patient populations most likely to respond to GSK-3 inhibition.
References
An In-depth Technical Guide to LY2090314: A Potent Glycogen Synthase Kinase-3 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of LY2090314, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.
Chemical Structure and Properties
This compound, also known as 3-(9-Fluoro-2-(piperidine-1-carbonyl)-1,2,3,4-tetrahydro-[1][2]diazepino[6,7,1-hi]indol-7-yl)-4-(imidazo[1,2-a]pyridin-3-yl)-1H-pyrrole-2,5-dione, is a small molecule inhibitor with the chemical formula C₂₈H₂₅FN₆O₃.[1][3] Its chemical structure is characterized by a complex heterocyclic system.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.0⁴,¹³]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione[1] |
| CAS Number | 603288-22-8[1][3] |
| Molecular Formula | C₂₈H₂₅FN₆O₃[1][3] |
| Molecular Weight | 512.53 g/mol [4][5] |
| SMILES | C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7[1] |
| InChIKey | HRJWTAWVFDCTGO-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Orange to reddish-brown solid[4] |
| Solubility | DMSO: 10 mg/mL, DMF: 10 mg/mL, Ethanol: 0.25 mg/mL, Water: Insoluble[3][6] |
| logP | 1.83 |
| pKa (Strongest Acidic) | 9.82 |
| pKa (Strongest Basic) | 5.56 |
| Stability | Stable for at least 4 years when stored as a solid at -20°C.[2] In solvent, stable for 1 year at -80°C and 6 months at -20°C.[4][7] |
Mechanism of Action and Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, with IC₅₀ values of 1.5 nM and 0.9 nM, respectively.[4][7] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, inducing the expression of Wnt target genes, such as Axin2.[4][8]
Experimental Protocols
This section details the methodologies for key experiments conducted to characterize the activity of this compound.
TCF/LEF TOPFlash Reporter Assay
This assay is used to quantify the activation of the Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Culture and Transfection: A375 melanoma cells are seeded in 96-well plates.[4] After 24 hours, cells are co-transfected with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control plasmid (e.g., FOPFlash with mutated binding sites or a Renilla luciferase plasmid for normalization) using a suitable transfection reagent.[9][10]
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: After a defined incubation period (e.g., 5 hours), luciferase activity is measured using a luminometer and a luciferase assay kit.[8][11]
-
Data Analysis: The ratio of TOPFlash to control reporter activity is calculated to determine the fold activation of Wnt signaling.
Western Blot Analysis of β-catenin Stabilization
This experiment visualizes the accumulation of β-catenin protein following GSK-3 inhibition.
Methodology:
-
Cell Culture and Treatment: A375 cells are cultured to a suitable confluency and then treated with this compound (e.g., 20 nM) or vehicle for various time points.[8]
-
Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total β-catenin and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
In Vitro Cytotoxicity Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cells.
Methodology:
-
Cell Seeding: A panel of melanoma cell lines (e.g., A375, M14) are seeded in 96-well plates.[4]
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).[4]
-
Viability Assessment: Cell viability is assessed using a commercial kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[11]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in preclinical animal models.
Experimental Design:
-
Animal Model: Athymic nude mice are subcutaneously inoculated with A375 human melanoma cells.[5]
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 25 mg/kg, intravenously, every 3 days) or a vehicle control.[5][13]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: Tumor tissues can be collected at different time points post-treatment to analyze the expression of Wnt target genes, such as Axin2, by qRT-PCR to confirm target engagement.[5]
Summary of Quantitative Data
Table 3: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| GSK-3α IC₅₀ | - | 1.5 nM[4][7] |
| GSK-3β IC₅₀ | - | 0.9 nM[4][7] |
| Cytotoxicity IC₅₀ | Melanoma Cell Lines | ~10 nM (72h treatment)[4] |
| Cytotoxicity IC₅₀ | Other Solid Tumor Cell Lines | >10 µM[4] |
Table 4: In Vivo Activity of this compound
| Parameter | Animal Model | Dosage | Outcome |
| Tumor Growth Inhibition | A375 Melanoma Xenograft | 25 mg/kg, i.v., Q3D | Significant tumor growth delay[5] |
| Axin2 Gene Expression | A375 Melanoma Xenograft | 25 mg/kg, i.v., single dose | Significant induction at 2 and 4 hours post-dose[5] |
Clinical Development
This compound has been investigated in Phase I and II clinical trials for the treatment of advanced solid tumors and acute myeloid leukemia (AML).[7][14][15] These studies have provided valuable information on the safety, pharmacokinetics, and pharmacodynamics of the compound in humans. While showing an acceptable safety profile, single-agent this compound demonstrated limited clinical benefit in AML at the doses and frequencies investigated.[14][16] Further evaluation in combination with other chemotherapeutic agents has been explored.[15][16]
References
- 1. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 6. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 11. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. medchemexpress.com [medchemexpress.com]
- 14. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor this compound in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous this compound, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LY2090314 on Cell Cycle Regulation in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms.[1][2] Extensive preclinical research has demonstrated its activity in modulating key signaling pathways implicated in cancer cell proliferation and survival, particularly the Wnt/β-catenin pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.[3][4] This mechanism has been shown to induce apoptosis in various cancer cell lines, including melanoma and neuroblastoma, and to reduce the levels of key cell cycle regulatory proteins such as Cyclin D1.[4][5] This technical guide provides an in-depth overview of the core mechanisms of this compound's action on cell cycle regulation, detailed experimental protocols for assessing its effects, and quantitative data from relevant studies.
Mechanism of Action: GSK-3 Inhibition and Cell Cycle Control
This compound exerts its primary effect through the competitive inhibition of ATP binding to GSK-3α and GSK-3β.[1] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle progression. A key substrate of GSK-3 in the context of cell cycle regulation is Cyclin D1, a protein essential for the G1 to S phase transition.
GSK-3 phosphorylates Cyclin D1, targeting it for ubiquitination and proteasomal degradation.[6] By inhibiting GSK-3, this compound is expected to lead to the stabilization and accumulation of Cyclin D1. However, studies in neuroblastoma cell lines have shown that treatment with this compound leads to a significant reduction in the level of Cyclin D1.[5] This suggests a more complex regulatory mechanism, potentially involving indirect effects on Cyclin D1 transcription or the activity of other regulatory proteins.
The Cyclin D1/CDK4/6 complex is responsible for phosphorylating the Retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. A reduction in Cyclin D1 levels would therefore be expected to decrease CDK4/6 activity, leading to hypophosphorylation of Rb and subsequent cell cycle arrest in the G1 phase.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro activity of this compound from preclinical studies.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Value | Cell Lines/Enzyme | Reference |
| IC50 (GSK-3α) | 1.5 nM | Enzyme Assay | [1][2] |
| IC50 (GSK-3β) | 0.9 nM | Enzyme Assay | [1][2] |
| IC50 (Cytotoxicity) | ~10 nM | Melanoma cell lines | [6] |
| IC50 (Cytotoxicity) | >10 µM | Other solid tumor cell lines | [6] |
Table 2: Effect of this compound on Neuroblastoma Cell Proliferation (MTT Assay) [4]
| Cell Line | Concentration | 48h Reduction | 72h Reduction | 96h Reduction |
| NGP | 20 nM | 23% | 42% | 61% |
| NGP | 1000 nM | 37% | 57% | 75% |
Mandatory Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for Cell Cycle Analysis
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cyclin D1 and Phospho-Rb
This protocol is for the detection of changes in Cyclin D1 and phosphorylated Retinoblastoma protein levels.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Cyclin D1, anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
CDK4 Kinase Activity Assay (Immunoprecipitation-based)
This protocol describes a method to measure the kinase activity of CDK4.
Materials:
-
Cell lysates from treated and untreated cells
-
Anti-CDK4 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Recombinant Rb protein (substrate)
-
[γ-32P]ATP
-
SDS-PAGE gels and autoradiography supplies or non-radioactive detection method.
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-CDK4 antibody, followed by precipitation with Protein A/G agarose beads.
-
Washing: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing recombinant Rb protein and [γ-32P]ATP. Incubate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE. Detect the phosphorylated Rb by autoradiography.
-
Quantification: Quantify the radioactive signal to determine the kinase activity.
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of GSK-3 and subsequent modulation of the Wnt/β-catenin pathway. Its demonstrated ability to induce apoptosis and affect key cell cycle regulators like Cyclin D1 in cancer cells underscores its relevance in oncology research. While the precise quantitative effects on cell cycle phase distribution require further investigation, the provided methodologies offer a robust framework for elucidating the detailed impact of this compound on cell cycle regulation. The continued exploration of this compound and other GSK-3 inhibitors will be crucial in developing novel therapeutic strategies for a range of malignancies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Immunoprecipitation of Cdk–Cyclin Complexes for Determination of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A computational model for quantitative analysis of cell cycle arrest and its contribution to overall growth inhibition by anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
Discovery and Initial Characterization of LY2090314: A Potent and Selective GSK-3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of LY2090314, a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The document details its mechanism of action, in vitro and in vivo preclinical characterization, and early clinical pharmacokinetic data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GSK-3 inhibition.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and bipolar disorder.[1] this compound, a bisarylmaleimide, was identified as a potent and selective ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[2][3] Its development has been primarily focused on oncology, with investigations into its potential as a single agent and in combination with chemotherapy.[4][5][6]
Mechanism of Action: Wnt/β-Catenin Pathway Modulation
This compound exerts its primary effect through the inhibition of GSK-3, a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[2][3] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[2][3][7] This allows β-catenin to translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as Axin2.[2][3][8][9] This activation of the Wnt pathway can induce apoptosis in certain cancer cell types, particularly melanoma.[2][3]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| GSK-3α | 1.5 |
| GSK-3β | 0.9 |
| Data sourced from multiple references.[2][7][10][11] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Family | Number of Kinases with >50% Inhibition at 20 µM |
| TK | 0 out of 58 |
| TKL | 0 out of 19 |
| STE | 0 out of 20 |
| CK1 | 0 out of 2 |
| AGC | 1 (GSK-3β) out of 26 |
| CAMK | 0 out of 29 |
| CMGC | 1 (GSK-3α) out of 16 |
| Single-point inhibition data for a panel of 200 kinases.[2] A high degree of selectivity for GSK-3 was observed.[2] |
Table 3: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | NRAS Status | IC50 (nM) after 72h |
| A375 | V600E | WT | ~10 |
| M14 | V600E | WT | ~10 |
| This compound demonstrated potent cytotoxicity in a panel of 11 melanoma cell lines, with IC50 values generally around 10 nM.[2] In contrast, other solid tumor cell lines showed significantly less sensitivity (IC50 >10 µM).[2][11] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Rat | ~0.4 hours | Approximating hepatic blood flow | ~1-2 L/kg |
| Dog | ~0.7 hours | Approximating hepatic blood flow | ~1-2 L/kg |
| Human | ~1.8-3.4 hours | High | Moderate |
| Data compiled from preclinical and clinical studies.[4][5] |
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3α and GSK-3β.
Materials:
-
Recombinant human GSK-3α and GSK-3β (e.g., from BPS Bioscience or SignalChem)
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[12][13]
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)[14]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[13]
-
This compound serial dilutions in DMSO
-
96-well or 384-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in Kinase Assay Buffer to the desired final concentrations.
-
In a multi-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the GSK-3 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP (e.g., a final concentration of 10 µM) and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Representative Protocol)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
A375 melanoma cells (or other cell lines of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.
Western Blotting (Representative Protocol)
Objective: To detect changes in the protein levels of β-catenin and Axin2 following treatment with this compound.
Materials:
-
A375 cells
-
This compound (e.g., 20 nM)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-β-catenin, rabbit anti-Axin2, and mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Treat A375 cells with 20 nM this compound for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with other primary antibodies (e.g., anti-Axin2, anti-β-actin) as needed.
In Vivo Xenograft Study (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a melanoma xenograft model.
Materials:
-
A375 human melanoma cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound formulated for intravenous (i.v.) injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of A375 cells (e.g., 5 x 10⁶ cells) in a mixture of media and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.[2]
-
Administer this compound (e.g., 25 mg/kg, i.v.) or vehicle control according to the desired schedule (e.g., every 3 days).[3]
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or qPCR for Axin2).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
This compound is a potent and highly selective inhibitor of GSK-3 that demonstrates significant preclinical anti-tumor activity, particularly in melanoma models, through the activation of the Wnt/β-catenin signaling pathway. Its initial clinical evaluation has provided valuable pharmacokinetic and safety data. This technical guide offers a foundational understanding of the discovery and initial characterization of this compound, providing detailed methodologies to aid in the further exploration of GSK-3 inhibitors as potential cancer therapeutics.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. altogenlabs.com [altogenlabs.com]
- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCF/LEF TOPFlash Reporters (Wnt/β Catenin) — LipExoGen [lipexogen.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. promega.es [promega.es]
- 14. promega.com [promega.com]
LY2090314: A Potent GSK-3 Inhibitor with Therapeutic Potential in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glycogen synthase kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of a range of neurodegenerative diseases, including Alzheimer's disease. Its role in tau hyperphosphorylation and amyloid-β (Aβ) production makes it a compelling therapeutic target. LY2090314 is a potent and selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. While extensively studied in oncology, its direct application in neurodegenerative disease models is an emerging area of investigation. This technical guide consolidates the available preclinical data on this compound, provides detailed experimental protocols for its use in a research setting, and visualizes the key signaling pathways involved. Due to the limited specific data for this compound in neurodegenerative models, this guide also incorporates illustrative data from other selective GSK-3 inhibitors to demonstrate the potential therapeutic effects.
Core Mechanism of Action: GSK-3 Inhibition and Wnt/β-Catenin Pathway Activation
This compound is a small molecule inhibitor that targets the ATP-binding pocket of GSK-3α and GSK-3β, thereby preventing the phosphorylation of its downstream substrates. One of the most well-characterized consequences of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.
Quantitative Data on this compound and Other GSK-3 Inhibitors
While specific quantitative data for this compound in neurodegenerative disease models is limited in publicly available literature, its high potency as a GSK-3 inhibitor has been established. The following tables summarize key in vitro and in vivo data for this compound, as well as illustrative data from other selective GSK-3 inhibitors in Alzheimer's disease models to highlight the potential therapeutic effects.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| GSK-3α | Cell-free kinase assay | 1.5 | [1] |
| GSK-3β | Cell-free kinase assay | 0.9 | [1] |
| Tau Phosphorylation (Ser396) | SH-SY5Y cell-based assay | 0.7 | [2] |
Table 2: In Vivo Effects of this compound in a Melanoma Xenograft Model
| Animal Model | Treatment | Endpoint | Result | Reference |
| A375 Melanoma Xenograft | 25 mg/kg this compound (single dose) | Axin2 mRNA induction | Significant increase at 2 and 4 hours post-dose | [3] |
| A375 Melanoma Xenograft | 25 mg/kg this compound (Q3D) | Tumor growth | Significant tumor growth delay (p<0.006) | [3] |
Table 3: Illustrative In Vivo Efficacy of Other Selective GSK-3 Inhibitors in Alzheimer's Disease Mouse Models
| Animal Model | GSK-3 Inhibitor | Treatment Regimen | Key Findings | Reference |
| 5XFAD Mice | L803-mts | Nasal administration for 120 days | Reduced Aβ deposits by 84 ± 20%; ameliorated cognitive deficits | [4] |
| hTau/PS1 Mice | ING-135 | 30 mg/kg IP, 3x/week for 3 months | Significant reduction in tau pathology in motor cortex (p=0.0001) and hippocampus (p=0.0002); improved performance in closed field symmetrical maze | [5] |
| Tg2576 Mice | SB216763 | Intracerebroventricular infusion | Corrected Aβ-induced increases in p-tau and caspase-3 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in the context of neurodegenerative disease research.
In Vitro Evaluation of Tau Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of tau at specific epitopes in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404), anti-total-tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 nM to 1 µM is recommended. Include a DMSO vehicle control.
-
Replace the medium with the drug-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic protein extract).
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-tau, anti-total-tau) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and image the blot.
-
Strip and re-probe the membrane for total tau and β-actin for normalization.
-
In Vivo Administration of this compound in a Mouse Model
Objective: To deliver this compound systemically to a transgenic mouse model of neurodegeneration (e.g., 5XFAD, 3xTg-AD) to assess its therapeutic efficacy.
Materials:
-
Transgenic and wild-type control mice
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
-
Animal scale and restraining devices
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the vehicle to the desired stock concentration. Gentle warming and vortexing may be required.
-
Prepare the final dosing solution fresh on each day of administration.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Based on previous studies, a starting dose of 2.5 mg/kg to 25 mg/kg can be considered.
-
Administer this compound or vehicle via the chosen route (IV or IP). The dosing frequency will depend on the study design (e.g., once daily, every three days).
-
Monitor animals for any adverse effects throughout the study period.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved institutional protocols.
-
Perfuse the animals with ice-cold saline.
-
Harvest the brain and other relevant tissues. For biochemical analysis, snap-freeze the tissue in liquid nitrogen. For immunohistochemistry, fix the tissue in 4% paraformaldehyde.
-
Signaling Pathways in Neurodegeneration Targeted by GSK-3 Inhibition
GSK-3 is a central node in signaling pathways that are dysregulated in Alzheimer's disease and other tauopathies. Its inhibition by this compound is hypothesized to have beneficial effects by modulating both amyloid and tau pathology.
Role in Tau Hyperphosphorylation
GSK-3 is one of the primary kinases responsible for the phosphorylation of tau protein at multiple sites.[7] Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[7] By inhibiting GSK-3, this compound can potentially reduce tau hyperphosphorylation, thereby preventing NFT formation and preserving neuronal function.
Involvement in Amyloid-β Production
GSK-3 can also influence the production of Aβ, the main component of senile plaques. It has been shown to phosphorylate amyloid precursor protein (APP) and components of the γ-secretase complex, potentially modulating APP processing.[1] Furthermore, Aβ accumulation can, in turn, activate GSK-3, creating a pathological feedback loop that exacerbates tau pathology.[8] Inhibition of GSK-3 by this compound could break this cycle by reducing both Aβ production and its downstream toxic effects on tau.
Conclusion and Future Directions
This compound is a potent and selective GSK-3 inhibitor with a well-defined mechanism of action. While its clinical development has primarily focused on oncology, the robust preclinical evidence implicating GSK-3 in the pathogenesis of neurodegenerative diseases strongly supports the investigation of this compound in this context. The data from other selective GSK-3 inhibitors in Alzheimer's disease models are promising, demonstrating reductions in both amyloid and tau pathologies, and improvements in cognitive function.
Future research should focus on rigorously evaluating this compound in various transgenic animal models of neurodegeneration. Key studies will need to establish a therapeutic window, assess brain penetrance, and quantify its effects on biomarkers such as CSF p-tau and Aβ levels. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute preclinical studies aimed at validating the therapeutic potential of this compound for neurodegenerative diseases.
References
- 1. Roles of glycogen synthase kinase 3 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 5. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid Activates GSK-3β to Aggravate Neuronal Tauopathy in Bigenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro GSK-3 Inhibition Assay of LY2090314
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2090314 is a potent and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] GSK-3 has two highly homologous isoforms, GSK-3α and GSK-3β, both of which are potently inhibited by this compound.[3] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against GSK-3. The described methodology is based on a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction, providing a robust and sensitive measure of GSK-3 activity.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the GSK-3 enzyme.[4][5] By interrupting the binding of ATP, this compound effectively blocks the phosphorylation of GSK-3 substrates.[4] In a cellular context, inhibition of GSK-3 by this compound leads to the stabilization of β-catenin and the induction of Axin2, key components of the Wnt/β-catenin signaling pathway.[3][4]
Quantitative Data Summary
The inhibitory potency of this compound against the two GSK-3 isoforms is summarized in the table below. This data is critical for designing experiments and interpreting results.
| Target | IC50 (nM) |
| GSK-3α | 1.5[3] |
| GSK-3β | 0.9[3] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of GSK-3. In the absence of a Wnt signal, GSK-3 is active and phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by compounds like this compound prevents this phosphorylation, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target gene transcription.
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound on GSK-3.
Experimental Protocol: In Vitro GSK-3 Inhibition Assay
This protocol is designed for a 96-well plate format and utilizes a luminescence-based kinase assay to measure GSK-3 activity.
Materials and Reagents:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
Kinase Assay Buffer (a buffer containing Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity)
-
Dithiothreitol (DTT)
-
ATP solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for the in vitro GSK-3 inhibition assay.
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to achieve the desired concentration range for testing (e.g., from 1 µM to 0.01 nM). The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Add the appropriate reagents to the wells of a white, opaque 96-well plate as described below. It is recommended to perform all reactions in duplicate or triplicate.
-
Blank (No Enzyme) Control: Add Kinase Assay Buffer and DMSO (without inhibitor).
-
Positive (No Inhibitor) Control: Add diluted GSK-3 enzyme and DMSO (without inhibitor).
-
Test Wells: Add diluted GSK-3 enzyme and the corresponding serial dilutions of this compound.
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the Kinase Assay Buffer, GSK-3 substrate peptide, and DTT.
-
Add the master mix to all wells.
-
Add the diluted GSK-3 enzyme to the "Positive Control" and "Test Wells". Add an equal volume of Kinase Assay Buffer to the "Blank" wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to the Km value for GSK-3 to ensure sensitive detection of inhibition.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells according to the manufacturer's instructions. This reagent will lyse the components and produce a luminescent signal proportional to the amount of ATP remaining in the well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other wells to correct for background.
-
Determine the percentage of GSK-3 inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 x [1 - (Signal_Test_Well / Signal_Positive_Control)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against GSK-3α and GSK-3β. The high potency and selectivity of this compound make it a valuable tool for studying the biological functions of GSK-3 and for the development of novel therapeutics targeting this kinase. Careful adherence to this protocol will enable researchers to obtain accurate and reproducible data on the GSK-3 inhibitory properties of this compound and other potential inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-GSK-3β (Ser9) Following LY2090314 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] GSK-3 is a key downstream regulator in numerous signaling pathways, such as those initiated by growth factors, insulin, and Wnt.[2] The activity of GSK-3 is primarily regulated by inhibitory phosphorylation at Serine 9 for GSK-3β and Serine 21 for GSK-3α.[3]
LY2090314 is a potent and selective inhibitor of both GSK-3α and GSK-3β, with IC50 values of 1.5 nM and 0.9 nM, respectively.[4] It functions by competing with ATP for the binding site on the kinase.[5] Inhibition of GSK-3 by this compound leads to the stabilization of downstream targets like β-catenin and has been shown to induce apoptosis in various cancer cell lines.[6][7] Western blotting is a fundamental technique to assess the efficacy of this compound by measuring the levels of phosphorylated GSK-3β at Serine 9 (p-GSK-3β Ser9), which is an indicator of its inactive state. A decrease in total p-GSK-3β levels upon treatment with a GSK-3 inhibitor like this compound is expected, as the inhibitor directly targets the active enzyme, leading to a subsequent reduction in the pool of phosphorylated (inactive) GSK-3β.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Western blot analysis of p-GSK-3β (Ser9) levels in a cancer cell line (e.g., NGP neuroblastoma cells) treated with varying concentrations of this compound for 24 hours. Data is presented as the relative band intensity of p-GSK-3β normalized to total GSK-3β and then to an untreated control.
| Treatment Group | Concentration (nM) | Mean Relative p-GSK-3β/Total GSK-3β Intensity (Fold Change) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 1.00 | ± 0.12 |
| This compound | 10 | 0.65 | ± 0.09 |
| This compound | 20 | 0.38 | ± 0.05 |
| This compound | 50 | 0.15 | ± 0.03 |
Signaling Pathway and Experimental Workflow
GSK-3 Signaling Pathway Inhibition by this compound
Caption: GSK-3 signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis of p-GSK-3β.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., NGP, SK-N-AS, SH-SY-5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-GSK-3β (Ser9) (e.g., Cell Signaling Technology #9323, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (diluted 1:2000-1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing (for Total GSK-3β and Loading Control):
-
After imaging for p-GSK-3β, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane and re-block as described in step 4.
-
Incubate with a primary antibody for total GSK-3β (e.g., Cell Signaling Technology #9315, diluted 1:1000) overnight at 4°C.[8]
-
Repeat steps 6-9.
-
For a loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.
-
Data Analysis
-
Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the p-GSK-3β band to the intensity of the total GSK-3β band for each sample.
-
Relative Quantification: Express the normalized p-GSK-3β levels in the this compound-treated samples as a fold change relative to the vehicle-treated control.
References
- 1. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Phospho-GSK-3 beta (Ser9) (5B3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Measuring β-Catenin Stabilization by LY2090314
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms α and β, with IC50 values of 1.5 nM and 0.9 nM, respectively.[1][2][3] In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4] By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the accumulation and stabilization of β-catenin in the cytoplasm.[2][5] This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as Axin2.[5][6]
These application notes provide a comprehensive guide to measuring the stabilization of β-catenin induced by this compound using common laboratory techniques.
I. Wnt/β-Catenin Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the canonical Wnt signaling pathway. In the "OFF" state, the destruction complex phosphorylates β-catenin, leading to its degradation. In the "ON" state (or upon GSK-3 inhibition by this compound), β-catenin is not phosphorylated, resulting in its stabilization, nuclear translocation, and target gene transcription.
II. Experimental Workflow Overview
A typical workflow for assessing this compound-induced β-catenin stabilization involves cell culture, treatment with the compound, and subsequent analysis using biochemical and molecular biology techniques.
III. Data Presentation
Quantitative data from experiments should be summarized in tables for clear interpretation and comparison between treatment groups.
Table 1: Western Blot Densitometry Analysis
| Treatment | Duration (h) | Total β-catenin (Fold Change vs. Control) | p-β-catenin (S33/S37/T41) (Fold Change vs. Control) |
|---|---|---|---|
| Vehicle (DMSO) | 8 | 1.0 | 1.0 |
| This compound (20 nM) | 2 | 1.8 | 0.6 |
| This compound (20 nM) | 4 | 3.5 | 0.3 |
| this compound (20 nM) | 8 | 5.2 | 0.1 |
Table 2: TCF/LEF Reporter Assay Results
| Treatment | Concentration (nM) | Luciferase Activity (Fold Change vs. Control) |
|---|---|---|
| Vehicle (DMSO) | - | 1.0 |
| This compound | 5 | 4.5 |
| This compound | 10 | 8.2 |
| this compound | 20 | 15.7 |
Table 3: qRT-PCR Analysis of Axin2 mRNA Expression
| Treatment | Duration (h) | Axin2 mRNA (Fold Change vs. Control) |
|---|---|---|
| Vehicle (DMSO) | 8 | 1.0 |
| This compound (20 nM) | 2 | 3.1 |
| This compound (20 nM) | 4 | 7.9 |
| this compound (20 nM) | 8 | 12.4 |
IV. Detailed Experimental Protocols
Protocol 1: Western Blot Analysis
This protocol is used to directly measure the increase in total β-catenin protein and the decrease in its phosphorylated form. Treatment with 20 nM this compound has been shown to promote a time-dependent stabilization of total β-catenin protein.[5]
A. Materials
-
Cell line (e.g., A375 melanoma cells)
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-total β-catenin
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies (HRP-conjugated):
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
B. Procedure
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 20 nM) or vehicle (DMSO) for various time points (e.g., 0, 2, 4, 8 hours).[5]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize β-catenin and p-β-catenin signals to the loading control.
-
Protocol 2: TCF/LEF Luciferase Reporter Assay
This functional assay measures the transcriptional activity of the β-catenin/TCF/LEF complex. This compound has been shown to stimulate TCF/LEF TOPFlash reporter activity at low nanomolar concentrations.[5][7]
A. Materials
-
Cell line (e.g., A375)
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
B. Procedure
-
Transfection:
-
Co-transfect cells in a 24-well plate with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle. Incubate for a specified time (e.g., 5-8 hours).[5][8]
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement:
-
Transfer 20 µL of cell lysate to a luminometer plate.
-
Add 100 µL of the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 3: Quantitative RT-PCR for Axin2 Gene Expression
This protocol measures the mRNA levels of Axin2, a well-established Wnt/β-catenin target gene, providing a downstream readout of pathway activation.[5][9]
A. Materials
-
Treated cells (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan Master Mix
-
Primers for Axin2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
B. Procedure
-
RNA Extraction: Extract total RNA from this compound- and vehicle-treated cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the PCR reaction by combining cDNA, SYBR Green Master Mix, and forward/reverse primers for Axin2 or the housekeeping gene.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of Axin2 using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control.
-
Protocol 4: Immunoprecipitation of "Uncomplexed" β-catenin
This method isolates the pool of β-catenin that is not bound to E-cadherin at the cell membrane and is therefore considered "free" to participate in Wnt signaling.[5][9]
A. Materials
-
Treated cells
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with inhibitors)
-
Anti-E-cadherin antibody or GST-ICAT fusion protein[10]
-
Protein A/G agarose beads
-
Western blot reagents (from Protocol 1)
B. Procedure
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-E-cadherin antibody to pull down the cadherin-catenin complex.
-
The supernatant will contain the "uncomplexed" β-catenin.
-
Alternatively, use a GST-ICAT fusion protein with glutathione-sepharose beads to specifically pull down the cadherin-free β-catenin pool.[10]
-
-
Analysis: Analyze the supernatant (from E-cadherin IP) or the bead-bound fraction (from GST-ICAT pulldown) by Western blot using an anti-β-catenin antibody to assess the change in the signaling-active pool of β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 9. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caspase Activity Assay for LY2090314-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Inhibition of GSK-3 by this compound has been shown to activate the Wnt/β-catenin signaling pathway, leading to the stabilization and nuclear translocation of β-catenin.[1][2] This activation has been demonstrated to induce potent apoptotic cell death in various cancer cell lines, including melanoma and neuroblastoma.[1][3][4]
A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade-like fashion during apoptosis. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate effector caspases (e.g., caspase-3 and -7). Activated effector caspases are responsible for the cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical changes associated with apoptosis. Therefore, measuring caspase activity is a reliable method for quantifying apoptosis.
This document provides detailed protocols for assessing this compound-induced apoptosis by measuring the activity of caspase-3 and -7, the primary executioner caspases. The provided methodologies are based on commercially available luminescent and fluorescent assays that are amenable to high-throughput screening.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and apoptosis.
Data Presentation
The following tables summarize the quantitative data on caspase-3/7 activity in cancer cell lines treated with this compound.
Table 1: Dose-Dependent Caspase-3/7 Activity in Melanoma Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| A375 | 10 nM | 72 hours | ~2.5 |
| 30 nM | 72 hours | ~4.0 | |
| 100 nM | 72 hours | ~5.5 | |
| M14 | 10 nM | 72 hours | ~3.0 |
| 30 nM | 72 hours | ~5.0 | |
| 100 nM | 72 hours | ~6.0 |
Data are approximated from graphical representations in Atkinson J, et al. PLoS One. 2015.
Table 2: Caspase-3/7 Activity in Neuroblastoma Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Observation |
| NGP | 10 nM - 100 nM | 48 hours | Dose-dependent significant increase in luminescence |
| SK-N-AS | 10 nM - 100 nM | 48 hours | Dose-dependent significant increase in luminescence |
| SH-SY-5Y | 10 nM - 100 nM | 48 hours | Dose-dependent significant increase in luminescence |
Data are summarized from findings in Kunnimalaiyaan M, et al. BMC Cancer. 2018. The study also noted at least a 2-fold increase in cleaved PARP and caspase-3 protein expression with treatment.[1]
Experimental Protocols
Protocol 1: Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well white-walled plate at a density of 5,000-20,000 cells per well in 80 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A final DMSO concentration of <0.1% is recommended.
-
Add 20 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 nM).
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Caspase-3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for 30 minutes before use.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the blank wells (medium + Caspase-Glo® 3/7 Reagent) from all experimental wells.
-
Calculate the fold change in caspase activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle control wells.
-
Protocol 2: Fluorometric Caspase-3 Activity Assay
This protocol is based on the detection of a fluorescent product generated by caspase-3 cleavage of a specific substrate.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well black-walled, clear-bottom tissue culture plates
-
Caspase-3 Activity Assay Kit (Fluorometric) (e.g., Cell Signaling Technology, #5723 or similar)
-
Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~440-460 nm.
Procedure:
-
Cell Culture and Treatment:
-
Seed 1-2 x 10⁶ cells in 100 mm dishes or 6-well plates.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Cell Lysate Preparation:
-
Collect both adherent and floating cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
-
Fluorometric Assay:
-
Add 50 µL of Assay Buffer to each well of a 96-well black plate.
-
Add 5-50 µg of cell lysate to each well and adjust the final volume to 100 µL with Assay Buffer.
-
Add 10 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence at an excitation of 380 nm and an emission of 440-460 nm.
-
-
Data Analysis:
-
Generate a standard curve using the fluorophore standard (e.g., AMC) provided in the kit.
-
Calculate the caspase-3 activity in each sample based on the standard curve and express it as relative fluorescence units (RFU) or as pmol of AMC released per µg of protein per hour.
-
Calculate the fold increase in activity relative to the vehicle control.
-
Experimental Workflow
Caption: Workflow for the luminescent caspase-3/7 activity assay.
References
- 1. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clonogenic Assay for LY2090314 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2090314 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) α and β, with IC50 values of 1.5 nM and 0.9 nM, respectively.[1][2] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and differentiation.[3][4] In many cancers, the GSK-3 signaling pathway is dysregulated, contributing to tumor growth and survival.[4][5][6][7] this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including melanoma and neuroblastoma.[2][8] It often acts by stabilizing β-catenin and reducing levels of cyclin D1, a key regulator of the cell cycle.[2][8] The clonogenic assay, or colony formation assay, is an in vitro method used to assess the ability of a single cell to proliferate and form a colony.[9][10] This assay is a valuable tool for evaluating the cytotoxic and anti-proliferative effects of cancer therapeutics like this compound.[11][12]
This document provides a detailed protocol for performing a clonogenic assay to evaluate the efficacy of this compound in cancer cell lines.
Signaling Pathway of this compound
This compound primarily targets GSK-3, a key kinase in multiple signaling pathways. One of the most well-characterized pathways affected by GSK-3 inhibition is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its accumulation and translocation to the nucleus, where it can modulate gene expression. GSK-3 is also involved in the PI3K/Akt pathway, where it is often inactivated by Akt.
Caption: Signaling pathway of this compound.
Experimental Protocol: Clonogenic Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
Cancer cell lines (e.g., melanoma cell lines like A375, or neuroblastoma cell lines like NGP and SH-SY-5Y)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates or 60 mm dishes
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 10% neutral buffered formalin or a methanol:acetic acid 3:1 mixture)
-
Staining solution (0.5% crystal violet in methanol or water)[9][13]
Procedure
-
Cell Preparation and Seeding:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 6-well plates or 60 mm dishes at a predetermined density. The optimal seeding density will vary between cell lines and should be determined empirically to yield 50-150 colonies in the control wells after the incubation period. A typical starting range is 200-1000 cells per well.
-
Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range for initial experiments is 1 nM to 1 µM. A vehicle control (DMSO) must be included.
-
The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1%.
-
Remove the medium from the attached cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells with the treatment for a defined period. This can be a short-term exposure (e.g., 24-72 hours) followed by replacement with fresh medium, or continuous exposure for the duration of the experiment.
-
-
Colony Formation:
-
After the treatment period (if not continuous), gently remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.[9][11]
-
The medium can be changed every 2-3 days if necessary.
-
-
Fixation and Staining:
-
Once the colonies are of an appropriate size, remove the medium and gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[9] Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (PE of treated sample / PE of control sample)
-
-
Experimental Workflow
References
- 1. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bjbms.org [bjbms.org]
- 4. Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols for LY2090314 in A375 Melanoma Xenograft Models
Introduction
LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms α and β.[1][2] In the context of melanoma, particularly the A375 cell line, this compound has been shown to activate the Wnt/β-catenin signaling pathway. This activation leads to the stabilization of β-catenin, increased expression of Wnt-responsive genes like Axin2, and ultimately, the induction of apoptotic cell death in melanoma cells. Notably, its efficacy is independent of BRAF or N-RAS mutation status and has been observed in cell lines resistant to BRAF inhibitors like Vemurafenib.[3][4] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing this compound in an A375 melanoma xenograft model.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound inhibits GSK-3, preventing β-catenin phosphorylation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes like Axin2.[3]
Caption: Wnt/β-Catenin signaling pathway modulation by this compound.
Data Presentation
Table 1: In Vitro Activity of this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 (72h treatment) | In Vitro Assay Concentration | Key In Vitro Effects |
| A375 | Mutant | ~10 nM[1][5] | 20 nM[3][4] | Decreased p-GSK3α/β, increased β-catenin and Axin2 protein levels, induced apoptosis.[3][4] |
| M14 | Wild Type | ~10 nM[3] | N/A | Sensitive to this compound-induced apoptosis.[3] |
| Vemurafenib Resistant A375 | Mutant | ~10 nM[4] | N/A | Retains sensitivity to this compound.[4] |
Table 2: In Vivo Dosage and Schedule for this compound in A375 Xenograft Model
| Study Type | Dosage | Administration Route | Dosing Schedule | Animal Model | Key Outcomes |
| Single Agent Efficacy | 25 mg/kg | Intravenous (i.v.)[6] | Every 3 days (Q3D)[5] | Athymic nude mice[6] | Significant tumor growth delay.[3][5] |
| Combination Therapy | 2.5 mg/kg | Intravenous (i.v.) | Every 3 days (Q3D)[3][5] | Athymic nude mice | Enhanced efficacy of Dacarbazine (DTIC, 60 mg/kg, QD).[3][5] |
| Target Inhibition | 25 mg/kg | Intravenous (i.v.) | Single dose[3][5] | Athymic nude mice | Elevation of Axin2 gene expression in tumor tissue at 2-4 hours post-dose.[3] |
Experimental Protocols
1. A375 Cell Culture
-
Cell Line: A375 human melanoma cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
2. In Vivo A375 Melanoma Xenograft Model
-
Animals: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Preparation:
-
Culture A375 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Ensure cell viability is >95% using a trypan blue exclusion assay.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor animals twice weekly for tumor growth.
-
Measure tumor dimensions using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: (length x width²) / 2.[3][5]
-
Randomize mice into treatment and control groups when tumors reach an average volume of approximately 150-200 mm³.[3]
-
-
Drug Preparation and Administration:
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until tumors reach the predetermined endpoint size (e.g., 2000 mm³) or signs of morbidity are observed.[7]
-
Euthanize animals according to institutional guidelines.
-
Excise tumors, weigh them, and process for downstream analysis (e.g., snap-freeze in liquid nitrogen for RNA/protein analysis or fix in formalin for histology).[7]
-
3. Gene Expression Analysis of Axin2
-
Sample: Tumor tissue collected from xenograft models at specified time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after a single dose of this compound.[3][5]
-
Protocol:
-
RNA Extraction: Isolate total RNA from homogenized tumor tissue using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of Axin2 mRNA, which is expected to peak between 2 and 4 hours post-treatment.
-
Experimental Workflow
Caption: A375 melanoma xenograft experimental workflow.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 6. file.glpbio.com [file.glpbio.com]
- 7. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
Preparing LY2090314 Stock Solution for Cell Culture: An Application Note
For research, scientific, and drug development professionals.
Introduction
LY2090314 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms.[1][2][3] It plays a crucial role in modulating various cellular processes by activating the Wnt/β-catenin signaling pathway.[1][3] GSK-3 is a key regulator in numerous signaling pathways implicated in cell proliferation, differentiation, and apoptosis.[1] Inhibition of GSK-3 by this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription. This application note provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₅FN₆O₃ | [1][3] |
| Molecular Weight | 512.53 g/mol | [1][4] |
| CAS Number | 603288-22-8 | [1][3][4] |
| Appearance | Crystalline solid | [3] |
| Purity | >98% | [3] |
Solubility Data
The solubility of this compound in various solvents is a critical factor for preparing stock solutions. It is sparingly soluble in aqueous solutions but exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Source |
| DMSO | ≥91 mg/mL (≥177.5 mM) | [4][5][6] |
| Ethanol | ~2 mg/mL with warming | [4][5] |
| Water | Insoluble | [4] |
| DMF | 10 mg/mL | [3][7] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3][7] |
Signaling Pathway of this compound
This compound primarily acts on the Wnt/β-catenin signaling pathway by inhibiting GSK-3. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates TCF/LEF transcription factors to regulate gene expression.
Caption: Mechanism of this compound action on the Wnt/β-catenin pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 512.53 g/mol * Volume (L) For 1 mL of 10 mM stock solution, 5.13 mg of this compound is required.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the weighed this compound to the appropriate volume of anhydrous DMSO in a sterile tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution.[5][8][9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The stock solution is stable for at least 6 months when stored at -80°C.[2][9]
Cell Culture Treatment Workflow
This workflow outlines the general steps for treating cultured cells with this compound.
Caption: General workflow for cell treatment with this compound.
In Vitro Efficacy Data
This compound has demonstrated potent activity in various cancer cell lines, particularly in melanoma. The effective concentration can vary depending on the cell line and the experimental endpoint.
| Cell Line | Assay | IC₅₀ / Effective Concentration | Source |
| A375 (Melanoma) | Growth Inhibition | ~10 nM | [2] |
| A375 (Melanoma) | β-catenin Stabilization | 20 nM | [4][6][9] |
| Various Melanoma Lines | Antiproliferative Activity | 6.0 - 11.8 nM | [3] |
| Non-melanoma Solid Tumors | Antiproliferative Activity | >10 µM | [2] |
Conclusion
Proper preparation and handling of this compound stock solutions are paramount for obtaining reliable and reproducible results in cell-based assays. The high solubility of this compound in DMSO allows for the preparation of concentrated stock solutions that can be easily diluted to the desired working concentrations in cell culture media. Researchers should consider the specific cell type and experimental design to determine the optimal concentration and duration of treatment. The provided protocols and data serve as a comprehensive guide for the effective use of this compound in cancer research and drug development.
References
- 1. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | CAS 603288-22-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound | GSK-3 | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing LY2090314 in Combination with Platinum-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms, with IC50 values of 1.5 nM and 0.9 nM, respectively.[1][2][3] By inhibiting the ATP-binding activity of GSK-3, this compound prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. This leads to the stabilization and nuclear accumulation of β-catenin, activating the canonical Wnt/β-catenin signaling pathway, which can induce apoptosis in certain cancer cells.[1][2][4] Preclinical evidence suggests that this compound may enhance the efficacy of platinum-based chemotherapy regimens, and a Phase I clinical trial has evaluated its combination with carboplatin and pemetrexed in patients with advanced solid tumors.[1][5]
These application notes provide a summary of the available data and detailed protocols for in vitro and in vivo studies to investigate the synergistic potential of this compound with platinum-based chemotherapies like cisplatin and carboplatin.
Data Presentation
Preclinical Efficacy (Illustrative Data)
Table 1: Illustrative In Vitro Cytotoxicity of this compound in Combination with Platinum Agents in A549 Non-Small Cell Lung Cancer Cells (72h Exposure)
| Treatment Group | IC50 (nM) | Combination Index (CI)* |
| This compound | 25 | - |
| Cisplatin | 2500 | - |
| Carboplatin | 15000 | - |
| This compound + Cisplatin (1:100 ratio) | See Note | < 1.0 |
| This compound + Carboplatin (1:600 ratio) | See Note | < 1.0 |
*Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The IC50 for the combination would be determined experimentally.
Table 2: Illustrative In Vivo Tumor Growth Inhibition in an A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 20 mg/kg, i.p., daily | 1200 | 20 |
| Carboplatin | 50 mg/kg, i.p., weekly | 800 | 47 |
| This compound + Carboplatin | 20 mg/kg daily + 50 mg/kg weekly | 400 | 73 |
Clinical Trial Data
A Phase I clinical trial of this compound in combination with pemetrexed and carboplatin in 41 patients with advanced solid tumors has been completed.[1][5]
Table 3: Summary of Phase I Clinical Trial Results for this compound with Pemetrexed and Carboplatin [1][5]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 40 mg this compound (intravenous, every 3 weeks with ranitidine premedication) in combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5-6) |
| Dose-Limiting Toxicities (DLTs) | - This compound Monotherapy (≥40 mg): Grade 2 visual disturbance, Grade 3/4 peri-infusional thoracic pain. - Combination Therapy: Grade 3/4 thrombocytopenia, Grade 4 neutropenia. |
| Patient Demographics | 41 patients with advanced solid tumors. |
| Best Overall Response (RECIST) | - 5 confirmed partial responses (3 non-small cell lung cancer, 1 mesothelioma, 1 breast cancer). - 19 patients with stable disease. |
| Pharmacodynamics | Transient upregulation of β-catenin in peripheral blood mononuclear cells (PBMCs) at the 40 mg dose of this compound. |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of GSK-3, a key negative regulator of the Wnt/β-catenin signaling pathway. Platinum-based chemotherapy induces DNA damage, leading to cell cycle arrest and apoptosis. The combination of this compound and platinum agents may lead to enhanced anti-tumor activity through complementary mechanisms.
Caption: Signaling pathways affected by this compound and platinum chemotherapy.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a platinum-based agent (cisplatin or carboplatin) on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, OVCAR-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cisplatin or Carboplatin (stock solution in sterile water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the platinum agent in complete medium.
-
For combination studies, prepare a matrix of concentrations based on the IC50 of each drug alone.
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include vehicle controls (medium with DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
-
References
- 1. A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous this compound, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of a combined treatment of PI3K/mTOR dual inhibitor LY3023414 and carboplatin on human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor this compound in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of β-catenin in Cellular Response to LY2090314 using shRNA-mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] The primary mechanism of action of GSK-3 inhibitors involves the stabilization of β-catenin, a key component of the canonical Wnt signaling pathway.[1][3] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3 by agents like this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[1][4] In the nucleus, β-catenin acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes, such as Axin2, which are involved in cell proliferation and survival.[1][2]
Recent studies have revealed a paradoxical role for β-catenin in the context of this compound treatment in certain cancer types, such as melanoma. Contrary to the common understanding that β-catenin promotes cancer cell survival and chemoresistance, the cytotoxic effects of this compound in these cells are dependent on the stabilization and presence of β-catenin.[1][2] Short hairpin RNA (shRNA)-mediated knockdown of β-catenin has been shown to rescue melanoma cells from this compound-induced apoptosis, effectively conferring resistance to the drug.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing shRNA-mediated knockdown of β-catenin to study and validate this dependency and resistance mechanism. The following sections detail the experimental workflows, from cell line engineering to functional assays, enabling researchers to investigate the intricate relationship between β-catenin signaling and the cellular response to this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on findings from studies on melanoma cell lines. These tables are intended to serve as a guide for data interpretation.
Table 1: Effect of β-catenin Knockdown on this compound Potency (IC50)
| Cell Line | Transduction | β-catenin Expression | IC50 of this compound (nM) | Fold Change in Resistance |
| A375 Melanoma | Non-targeting shRNA | Normal | ~10 | 1x |
| A375 Melanoma | β-catenin shRNA | Reduced | >1000 | >100x |
| M14 Melanoma | Non-targeting shRNA | Normal | ~15 | 1x |
| M14 Melanoma | β-catenin shRNA | Reduced | >1000 | >66x |
Data are representative and based on the findings that β-catenin knockdown overcomes the sensitivity of melanoma cell lines to this compound.[1][2]
Table 2: Quantification of Apoptosis and Target Gene Expression
| Condition | Cleaved Caspase-3/7 Activity (Fold Change vs. DMSO) | Axin2 mRNA Expression (Fold Change vs. DMSO) |
| Non-targeting shRNA + this compound (20 nM) | Significant Increase | Significant Increase |
| β-catenin shRNA + this compound (20 nM) | No Significant Change | No Significant Change |
This table illustrates the dependency of this compound-induced apoptosis and target gene activation on the presence of β-catenin.[1]
Mandatory Visualizations
Here we provide diagrams to visualize the key pathways and workflows described in these application notes.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for studying this compound resistance via shRNA knockdown.
Caption: Logical relationship of β-catenin's role in this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Lentiviral shRNA Transduction for Stable β-catenin Knockdown
This protocol describes the generation of stable cell lines with reduced β-catenin expression using lentiviral particles.
Materials:
-
Target cancer cell line (e.g., A375 melanoma)
-
Lentiviral particles containing shRNA targeting β-catenin (and a non-targeting control)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene (sc-134220) or other transduction enhancers
-
Puromycin dihydrochloride (sc-108071)
-
12-well cell culture plates
Procedure:
-
Day 1: Cell Plating
-
Plate 5 x 104 to 1 x 105 cells per well in a 12-well plate in 1 mL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO2. Cells should be approximately 50-70% confluent on the day of infection.[5]
-
-
Day 2: Transduction
-
Prepare a mixture of complete medium with Polybrene at a final concentration of 5-8 µg/mL.[5]
-
Remove the old medium from the cells and replace it with 1 mL of the Polybrene-containing medium.
-
Thaw the lentiviral particles on ice and add the appropriate amount to each well. A range of Multiplicity of Infection (MOI) should be tested to optimize knockdown efficiency.
-
Gently swirl the plate to mix and incubate overnight.
-
-
Day 3: Medium Change
-
Approximately 18-24 hours post-transduction, remove the virus-containing medium and replace it with 1 mL of fresh complete growth medium.
-
-
Day 4 onwards: Selection of Stable Cells
-
Begin selection by adding puromycin to the growth medium. The optimal concentration (typically 2-10 µg/mL) should be determined beforehand with a puromycin titration curve for your specific cell line.[3][5]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection until resistant colonies are visible and non-transduced cells are eliminated.
-
Expand individual resistant colonies to generate stable clonal cell lines.
-
Protocol 2: Western Blotting for β-catenin Knockdown Validation
This protocol is for validating the reduction of β-catenin protein levels in the stably transduced cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-β-catenin (e.g., Cell Signaling Technology #9562)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse them in cold lysis buffer.[6]
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[6]
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][2]
-
Incubate the membrane with the primary anti-β-catenin antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[1][7]
-
Wash the membrane three times for 10-15 minutes each with TBST.[1][2]
-
Incubate with the HRP-conjugated secondary antibody (typically 1:3000 dilution) for 1 hour at room temperature.[1]
-
Wash the membrane again as in the previous step.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Probe for a loading control to ensure equal protein loading.
-
Protocol 3: Quantitative RT-PCR for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of β-catenin (to confirm knockdown) and its target gene, Axin2 (to assess pathway activity).
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for β-catenin, Axin2, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Primer Sequences (Human):
-
β-catenin (CTNNB1): Commercially available validated primer pairs are recommended (e.g., Sino Biological, Cat: HP101159; OriGene, Cat: HP204370).[8][9]
-
Axin2: (Forward) 5'-CTCCCCACCTTGAATGAAGA-3', (Reverse) 5'-TGGCTGGTGCAAAGACATAG-3'
-
GAPDH: (Forward) 5'-GAAGGTGAAGGTCGGAGTCA-3', (Reverse) 5'-TTGAGGTCAATGAAGGGGTC-3'
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1-2 µg of total RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a total volume of 20 µL, containing cDNA template, forward and reverse primers, and SYBR Green Master Mix.
-
Typical cycling conditions are: 95°C for 5 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis to confirm the specificity of the PCR product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the β-catenin shRNA cells to the non-targeting control cells.
-
Protocol 4: Cell Viability and Apoptosis Assays
This protocol is to assess the effect of β-catenin knockdown on the sensitivity of cells to this compound.
Materials:
-
Stable β-catenin knockdown and control cell lines
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Caspase-Glo® 3/7 Assay (Promega)
Procedure:
-
Cell Plating:
-
Seed the cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
-
Assay Measurement (72 hours post-treatment):
-
For Cell Viability (CellTiter-Glo):
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
For Apoptosis (Caspase-Glo 3/7):
-
Follow the same procedure as above, but use the Caspase-Glo® 3/7 reagent.
-
-
-
Data Analysis:
-
For the viability assay, normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values.
-
For the apoptosis assay, express the results as fold change in caspase activity compared to the DMSO control.
-
By following these detailed protocols, researchers can effectively investigate the role of β-catenin in mediating the cellular response to the GSK-3 inhibitor this compound.
References
- 1. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 5. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. sinobiological.com [sinobiological.com]
- 9. beta Catenin (CTNNB1) Human qPCR Primer Pair (NM_001098209) - Nordic Biosite [nordicbiosite.com]
Application Note: Real-Time Monitoring of Apoptosis in Live Cells Treated with LY2090314
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) with IC50 values of 1.5 nM and 0.9 nM for GSK-3α and GSK-3β, respectively.[1][2] GSK-3 is a critical kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2] Inhibition of GSK-3 by this compound has been shown to induce apoptotic cell death in a variety of cancer cell lines, including neuroblastoma and melanoma.[1][2][3] This application note provides a detailed protocol for live-cell imaging of apoptosis induced by this compound, enabling real-time, quantitative analysis of cellular responses to this compound.
The mechanism of this compound-induced apoptosis involves the stabilization of β-catenin and subsequent activation of apoptotic pathways, leading to the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4][5] Live-cell imaging provides a powerful tool to kinetically monitor these apoptotic events, offering significant advantages over endpoint assays by providing dynamic information on the onset and progression of apoptosis in individual cells and cell populations.
This document outlines protocols for two common live-cell apoptosis assays: a caspase-3/7 activity assay using a fluorogenic substrate and an Annexin V-based assay for detecting phosphatidylserine (PS) externalization.
Materials and Methods
Cell Culture: NGP neuroblastoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation: A 10 mM stock solution of this compound was prepared in DMSO and stored at -20°C. Working solutions were freshly prepared in complete culture medium to the desired final concentrations.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Caspase-3/7 Activation
This protocol utilizes a fluorogenic caspase-3/7 substrate that, upon cleavage by active caspases, releases a DNA-binding dye that stains the nucleus of apoptotic cells.
Materials:
-
NGP neuroblastoma cells
-
Complete culture medium
-
This compound
-
NucView® 488 Caspase-3/7 Assay Kit for Live Cells or similar
-
96-well black, clear-bottom imaging plates
-
Live-cell imaging system equipped with environmental control (37°C, 5% CO2) and appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding: Seed NGP cells into a 96-well imaging plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Reagent Preparation: Prepare a 2X working solution of the NucView® 488 Caspase-3/7 substrate in complete culture medium according to the manufacturer's instructions. Also, prepare 2X working solutions of this compound at various concentrations (e.g., 0, 20, 50, 100 nM).
-
Treatment and Staining: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound working solutions. Subsequently, add 100 µL of the 2X NucView® 488 substrate solution to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.
-
Live-Cell Imaging: Immediately place the plate into the live-cell imaging system. Acquire images every 1-2 hours for up to 72 hours using phase-contrast and green fluorescence channels.
-
Image Analysis: Utilize the imaging software to quantify the number of green fluorescent (apoptotic) cells and the total number of cells (from phase-contrast images) at each time point. Express the data as the percentage of apoptotic cells.
Protocol 2: Live-Cell Imaging of Phosphatidylserine Externalization
This protocol employs a fluorescently labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
NGP neuroblastoma cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit or similar
-
Propidium Iodide (PI) or another cell-impermeant nuclear stain (for late apoptosis/necrosis)
-
96-well black, clear-bottom imaging plates
-
Live-cell imaging system
Procedure:
-
Cell Seeding: Seed NGP cells as described in Protocol 1.
-
Reagent Preparation: Prepare 2X working solutions of this compound in complete culture medium. Prepare a staining solution containing Annexin V-FITC and PI in 1X binding buffer according to the manufacturer's protocol.
-
Treatment: Add the 2X this compound working solutions to the cells.
-
Staining: At desired time points (or for kinetic analysis, add at the beginning of the experiment), add the Annexin V/PI staining solution to the wells.
-
Live-Cell Imaging: Acquire images using phase-contrast, green fluorescence (Annexin V), and red fluorescence (PI) channels.
-
Image Analysis: Quantify the number of Annexin V-positive (early apoptotic), PI-positive (late apoptotic/necrotic), and double-negative (live) cells.
Quantitative Data Presentation
The following table summarizes representative quantitative data obtained from a live-cell imaging experiment monitoring caspase-3/7 activation in NGP cells treated with varying concentrations of this compound over 48 hours.
| Treatment Concentration | % Apoptotic Cells at 12h | % Apoptotic Cells at 24h | % Apoptotic Cells at 48h |
| Vehicle (0 nM) | 2.5 ± 0.8 | 4.1 ± 1.2 | 5.3 ± 1.5 |
| This compound (20 nM) | 15.8 ± 2.1 | 35.2 ± 3.5 | 68.7 ± 4.2 |
| This compound (50 nM) | 28.4 ± 3.0 | 62.1 ± 4.8 | 85.4 ± 3.9 |
| This compound (100 nM) | 45.1 ± 4.2 | 78.9 ± 5.1 | 92.6 ± 2.8 |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and apoptosis.
Experimental Workflow for Live-Cell Imaging of Apoptosis
Caption: Workflow for live-cell imaging of this compound-induced apoptosis.
Conclusion
Live-cell imaging is an invaluable technique for studying the kinetics of drug-induced apoptosis. The protocols described herein provide a robust framework for quantitatively assessing the pro-apoptotic effects of this compound in real-time. This approach allows for a more detailed understanding of the cellular response to GSK-3 inhibition compared to traditional endpoint assays and is well-suited for efficacy studies and high-throughput screening in drug discovery.
References
Application Note: Pharmacokinetic and Pharmacodynamic Evaluation of Intravenous LY2090314
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
LY2090314 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 1.5 nM and 0.9 nM for the GSK-3α and GSK-3β isoforms, respectively[1][2]. GSK-3 is a serine/threonine kinase that is a key regulator of numerous cellular processes, including cell proliferation, apoptosis, and differentiation[3][4]. Dysregulation of GSK-3 activity is implicated in various diseases, including cancer. This compound has been investigated in clinical trials for the treatment of advanced solid tumors and acute leukemia[3][5][6][7].
Upon administration, this compound inhibits GSK-3, preventing the phosphorylation and subsequent degradation of its downstream substrate, β-catenin[3]. This leads to the accumulation of β-catenin and activation of the Wnt/β-catenin signaling pathway, which can induce apoptosis in certain tumor cells[3]. This application note provides a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of intravenous this compound and outlines detailed protocols for its evaluation.
2. Pharmacokinetic (PK) Profile
This compound exhibits high clearance, approximating hepatic blood flow, and a moderate volume of distribution, leading to rapid elimination.[4][8] Systemic exposure has been shown to be approximately linear over the dose ranges studied in Phase I clinical trials[5][8].
Table 1: Summary of this compound Pharmacokinetic Parameters (Human) Note: The following data are compiled from preclinical and Phase I clinical studies and should be considered representative.
| Parameter | Value | Species | Reference |
| Half-Life (t½) | 1.8 - 3.4 hours | Human | [4][8] |
| Clearance | High (Perfusion-limited) | Human | [4][8] |
| Volume of Distribution (Vd) | ~1-2 L/kg | Human | [4][8] |
| Maximum Tolerated Dose (MTD) | 40 mg (in combination with pemetrexed/carboplatin) | Human | [5][8] |
Experimental Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS
This protocol describes a standard method for the bioanalysis of this compound from plasma samples.
A. Materials
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
B. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Vortex all samples for 10 seconds.
-
Pipette 50 µL of each sample, standard, or QC into the wells of a 96-well plate.
-
Prepare a precipitation solution of ACN containing the internal standard (e.g., 100 ng/mL).
-
Add 200 µL of the precipitation solution to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
C. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized based on the specific mass of this compound and the chosen internal standard.
D. Data Analysis
-
Quantify this compound concentrations using a calibration curve constructed from standards of known concentrations. The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Calculate PK parameters (AUC, Cmax, t½) using non-compartmental analysis with software such as Phoenix WinNonlin.
3. Pharmacodynamic (PD) Profile
The primary pharmacodynamic effect of this compound is the inhibition of GSK-3, leading to the stabilization and accumulation of β-catenin. This on-target effect has been observed in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound[5][8][9].
Table 2: Summary of this compound Pharmacodynamic Parameters
| Parameter | Value | System | Reference |
| IC50 (GSK-3α) | 1.5 nM | In vitro | [1][2] |
| IC50 (GSK-3β) | 0.9 nM | In vitro | [1][2] |
| Biomarker Modulation | Transient upregulation of β-catenin in PBMCs | Human (at 40 mg dose) | [5][8][9] |
Visualizations
// Edges Wnt -> Frizzled [label="Binds"]; Frizzled -> Complex [label="Inhibits", style=dashed, arrowhead=tee]; Complex -> GSK3 [label="Activates"]; GSK3 -> BetaCatenin [label="Targets for\nPhosphorylation"]; this compound -> GSK3 [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; BetaCatenin -> Phospho; Phospho -> Degradation; GSK3 -> Phospho [style=invis]; {rank=same; GSK3; BetaCatenin}; BetaCatenin -> Accumulation [label="Leads to", style=dashed, arrowhead=open]; Accumulation -> Transcription [label="Promotes"]; } END_DOT Caption: GSK-3β signaling pathway and the inhibitory action of this compound.
Experimental Protocol 2: Western Blot Analysis of β-catenin in PBMCs
This protocol details the measurement of the pharmacodynamic response to this compound by quantifying β-catenin levels in patient-derived PBMCs.
A. Materials
-
PBMC samples (collected at baseline and post-treatment)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Rabbit anti-β-catenin, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse
-
Chemiluminescent (ECL) substrate
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris) and running buffer
-
PVDF membrane and transfer buffer
B. PBMC Isolation
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 20 mL of diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface undisturbed.
-
Transfer the mononuclear cell layer to a new 50 mL tube.
-
Wash cells by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes. Repeat wash step.
-
Resuspend the cell pellet in PBS and perform a cell count.
-
Centrifuge and store the cell pellet at -80°C until lysis.
C. Western Blot Procedure
-
Lyse PBMC pellets on ice for 30 minutes using RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations for all samples and add Laemmli buffer. Heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-β-catenin, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for the β-actin loading control.
D. Data Analysis
-
Perform densitometry analysis on the western blot bands using software like ImageJ.
-
Normalize the β-catenin band intensity to the corresponding β-actin band intensity.
-
Calculate the fold-change in normalized β-catenin levels in post-treatment samples relative to the baseline sample for each patient.
PK/PD Evaluation Workflow
// Nodes admin [label="IV Administration\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="Serial Sampling\n(Plasma & PBMCs)", fillcolor="#FBBC05", fontcolor="#202124"]; pk_analysis [label="PK Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_analysis [label="PD Analysis\n(Western Blot for β-catenin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_params [label="Determine PK Parameters\n(AUC, Cmax, t½)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_response [label="Quantify PD Response\n(Fold-change in β-catenin)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; model [label="PK/PD Modeling & Correlation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Establish Exposure-Response\nRelationship", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges admin -> sample; sample -> pk_analysis; sample -> pd_analysis; pk_analysis -> pk_params; pd_analysis -> pd_response; pk_params -> model; pd_response -> model; model -> report; } END_DOT Caption: Integrated workflow for the PK/PD evaluation of this compound.
References
- 1. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous this compound, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor this compound in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. A phase I dose-escalation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation of intravenous this compound a GSK3 inhibitor administered in combination with pemetrexed and carboplatin. - ASCO [asco.org]
Troubleshooting & Optimization
LY2090314 solubility issues and best solvent to use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2090314.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 1.5 nM for GSK-3α and 0.9 nM for GSK-3β.[1][2][3][4][5] Its primary mechanism of action is the ATP-competitive inhibition of GSK-3.[6] This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation.[2][3][6] The increased levels of β-catenin activate the Wnt/β-catenin signaling pathway, which can induce apoptosis in certain tumor cells.[6][7]
Q2: In which research areas is this compound commonly used?
This compound is primarily investigated for its potential antineoplastic activity and has been used in clinical trials for leukemia, advanced cancer, and pancreatic cancer.[5][6] It is often studied for its ability to enhance the efficacy of platinum-based chemotherapy regimens.[1][3][5] Research also focuses on its role in inducing apoptosis and its effects on signaling pathways involved in cell proliferation and differentiation.[2][6][8]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
If you are experiencing issues with the solubility of this compound, please refer to the following guide.
1. Solvent Selection:
The choice of solvent is critical for successfully dissolving this compound. Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective solvent for achieving high-concentration stock solutions.
Solubility Data Summary:
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL (195.11 mM)[1] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] Sonication and warming (up to 60°C) can aid dissolution.[4] |
| Ethanol | Up to 2 mg/mL[1][5] | Heating is recommended to aid dissolution.[5] |
| Water | Insoluble[1] | |
| DMF | 10 mg/mL[9] | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[9] |
2. Recommended Actions:
-
For In Vitro Experiments:
-
Use fresh, high-purity DMSO to prepare a concentrated stock solution (e.g., 25 mg/mL to 100 mg/mL).[1][4]
-
If you observe precipitation, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[4]
-
When preparing working solutions, the final concentration of DMSO in your cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
-
-
For In Vivo Experiments:
-
Due to the low aqueous solubility of this compound, co-solvent systems are necessary for in vivo administration.
-
Commonly used formulations include:
-
When preparing these formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[5]
-
3. Storage of Solutions:
-
DMSO Stock Solutions: Store at -20°C for up to 6 months or -80°C for up to 1 year.[4] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 512.53 g/mol )
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 25.63 mg of this compound.
-
Add the appropriate volume of fresh DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath (not exceeding 60°C) or sonicate until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is below 0.1%. For example, a 1:1000 dilution of a 50 mM stock solution will result in a 50 µM working solution with 0.1% DMSO.
-
Add the final working solution to your cells and proceed with your experiment.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing an this compound stock solution.
References
- 1. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound Datasheet [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GSK-3 | TargetMol [targetmol.com]
- 6. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 603288-22-8 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Optimizing LY2090314 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LY2090314 in in vitro experiments. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with high affinity for both GSK-3α and GSK-3β isoforms.[1][2][3][4][5] By inhibiting GSK-3, this compound prevents the phosphorylation of its downstream targets. A key consequence of this inhibition is the stabilization of β-catenin, a central component of the Wnt signaling pathway.[2][3][6][7][8] This leads to the activation of Wnt/β-catenin signaling, which can induce apoptosis in certain cancer cells.[7][8]
Q2: What is a recommended starting concentration for this compound in in vitro assays?
Based on published studies, a starting concentration in the low nanomolar range is recommended. Specifically, significant biological effects have been observed at concentrations as low as 10-20 nM in various cancer cell lines, including melanoma and neuroblastoma.[1][4][6][8][9] For instance, in neuroblastoma cell lines (NGP, SK-N-AS, and SH-SY-5Y), this compound showed significant growth reduction starting at 20 nM.[6] Similarly, in melanoma cell lines, an IC50 of approximately 10 nM has been reported after 72 hours of treatment.[4][8][9]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2][3][5][10] To prepare a high-concentration stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a stock solution of 10 mM in DMSO can be prepared and stored at -20°C or -80°C for long-term stability.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: In which signaling pathways is this compound primarily involved?
This compound's primary target, GSK-3, is a key kinase in multiple signaling pathways. The most well-documented pathway affected by this compound is the Wnt/β-catenin signaling pathway .[8][11] GSK-3 is a component of the β-catenin destruction complex. Inhibition of GSK-3 by this compound prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates target gene expression.[7] GSK-3 is also involved in the PI3K/Akt/mTOR pathway , which regulates cell cycle, proliferation, and survival.[12][13][14][15][16]
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on the destruction complex.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway and its interaction with GSK-3.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect at expected concentrations | 1. Cell line insensitivity: Not all cell lines are sensitive to GSK-3 inhibition. Melanoma and neuroblastoma cell lines have shown particular sensitivity.[4][6][8][9] 2. Incorrect concentration: Errors in dilution or calculation. 3. Degraded compound: Improper storage of this compound stock solution. | 1. Cell Line Screening: Test a panel of cell lines to identify sensitive models. Consider cell lines with known dependence on pathways regulated by GSK-3. 2. Concentration Verification: Prepare fresh dilutions and verify calculations. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 3. Fresh Stock: Prepare a fresh stock solution from powder. Store aliquots at -80°C to minimize degradation.[5] |
| Compound precipitation in culture medium | 1. Poor solubility: this compound has low aqueous solubility.[2] 2. High final DMSO concentration: Exceeding the recommended DMSO concentration in the final culture medium. | 1. Solubilization Technique: Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming (to 37°C) or sonication can aid dissolution.[3][5] 2. DMSO Concentration: Maintain the final DMSO concentration in the cell culture medium below 0.1%.[5] Prepare intermediate dilutions in culture medium if necessary. |
| High cytotoxicity in control cells | 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells. 2. Off-target effects: At very high concentrations, this compound might exhibit off-target effects. | 1. Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. 2. Dose-Response: Perform a dose-response experiment to identify a concentration that is effective without causing excessive non-specific toxicity. This compound is highly selective for GSK-3.[1][2][3] |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions. | 1. Standardized Cell Culture: Use cells within a consistent passage number range and seed them at a uniform density. Ensure cells are healthy and actively dividing before treatment. 2. Standardized Preparation: Follow a strict protocol for preparing and diluting the compound for each experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[17]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Western Blot Analysis of β-catenin Stabilization
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 nM) and a vehicle control for various time points (e.g., 0, 2, 4, 8, 24 hours).[8]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | GSK-3 | TargetMol [targetmol.com]
- 6. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 9. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS 603288-22-8 | Cayman Chemical | Biomol.com [biomol.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limited Single-Agent Efficacy of LY2090314 in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the Glycogen Synthase Kinase-3 (GSK-3) inhibitor, LY2090314, in the context of Acute Myeloid Leukemia (AML). The focus is on addressing the limited single-agent efficacy of this compound and exploring synergistic combination strategies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit limited single-agent efficacy in AML clinical trials?
A1: While this compound has demonstrated an acceptable safety profile, clinical trials have shown limited clinical benefit as a monotherapy in AML patients.[1] Despite on-target effects, evidenced by increased β-catenin levels, no complete or partial remissions were observed in a phase 2 study.[1] This suggests that while the drug is hitting its target (GSK-3), AML cells can employ resistance mechanisms to evade apoptosis and continue to proliferate.
Q2: What are the known resistance mechanisms to GSK-3 inhibition in AML?
A2: Resistance to GSK-3 inhibitors like this compound in AML is thought to be multifactorial. Key mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: AML cells can activate compensatory signaling pathways to overcome the effects of GSK-3 inhibition. The PI3K/Akt/mTOR pathway is a crucial survival pathway that is often constitutively active in AML and can promote cell growth and survival, thereby counteracting the pro-apoptotic signals from GSK-3 inhibition.
-
Epigenetic Plasticity: AML cells can utilize epigenetic mechanisms to adapt to drug treatment. The histone demethylase LSD1 has been identified as a key factor in maintaining the leukemic state and blocking differentiation.
-
Redundancy in Signaling Networks: The complex and interconnected nature of cellular signaling allows for bypass mechanisms to emerge, where other kinases or pathways can compensate for the inhibition of GSK-3.
Q3: What combination strategies have shown promise in overcoming this compound resistance?
A3: Preclinical studies have identified several promising combination strategies to enhance the anti-leukemic activity of this compound. These include co-administration with:
-
LSD1 Inhibitors: Synergistic effects have been observed when combining GSK-3 inhibitors with inhibitors of the lysine-specific demethylase 1 (LSD1). This combination has been shown to promote AML cell differentiation and significantly extend survival in preclinical models.[2][3]
-
PI3K/mTOR Inhibitors: Given the role of the PI3K/Akt/mTOR pathway in AML cell survival and resistance, dual inhibition of GSK-3 and components of this pathway is a rational approach. Synergistic cell death has been observed with the combination of PI3K inhibitors and other targeted agents in AML.
Troubleshooting Guides
Problem 1: Suboptimal synergy observed when combining this compound with an LSD1 inhibitor.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentrations | Perform a dose-matrix experiment to identify the optimal concentrations of this compound and the specific LSD1 inhibitor that yield the highest synergy. Utilize synergy calculation models like the Chou-Talalay method (Combination Index) or the Bliss Independence model. |
| Inappropriate Cell Line | Ensure the AML cell line used is appropriate for the study. Different AML subtypes may have varying sensitivities to this combination. Consider screening a panel of AML cell lines with different genetic backgrounds. |
| Timing of Drug Addition | Investigate the effect of sequential versus simultaneous drug addition. Pre-treatment with one agent may sensitize the cells to the second agent. |
| Assay Sensitivity | Use a highly sensitive cell viability assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®), to accurately quantify cell death, especially at lower drug concentrations. |
Problem 2: Difficulty in demonstrating the mechanism of synergy between this compound and a PI3K/mTOR inhibitor.
| Possible Cause | Troubleshooting Step |
| Inadequate Protein Lysates | Ensure complete cell lysis and use protease and phosphatase inhibitors to preserve the phosphorylation status of key signaling proteins. |
| Antibody Quality | Use validated antibodies for Western blot analysis. See the "Experimental Protocols" section for recommended antibodies for key pathway components like p-Akt, p-GSK3β, and downstream effectors. |
| Incorrect Time Points for Analysis | Perform a time-course experiment to capture the dynamic changes in protein phosphorylation and expression following drug treatment. Early time points (e.g., 1-6 hours) are often crucial for observing changes in phosphorylation. |
| Lack of Functional Readout | Correlate changes in signaling pathways with functional outcomes. For example, link the inhibition of Akt and GSK3β phosphorylation to an increase in apoptosis, as measured by Annexin V staining. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Combination Partners in AML Cell Lines
| Cell Line | Compound | IC50 (Single Agent) | Combination Effect | Reference |
| MV4-11 | This compound | ~2 µM | - | |
| MV4-11 | GSK-LSD1 (LSD1i) | Not specified | Synergistic with this compound | [2] |
| Various AML | Venetoclax (BCL-2i) | Variable | Synergistic with PI3K inhibitors | [4] |
| MV4-11 | PI3K/HDAC dual inhibitor | 0.004 µM | - | [5] |
Table 2: In Vivo Efficacy of this compound Combination Therapy in AML Mouse Models
| Mouse Model | Treatment | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | This compound + GSK-LSD1 | Substantially improved survival compared to single agents. Most combination-treated mice lived for 100 days or longer, while untreated mice survived less than 80 days. | [2][3] |
| MLL-AF9+/FLT3-ITD+ Xenograft | PI3K/mTOR inhibitor (BEZ-235) | Delayed tumor progression, reduced tumor load, and prolonged survival. | [6] |
| MV4-11 Xenograft | PI3K/HDAC dual inhibitor | Significant tumor growth inhibition (53.6% - 75.0%). | [5] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the IC50 values of this compound and its combination partners and for assessing the synergistic effects on cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
LSD1 inhibitor or PI3K/mTOR inhibitor (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound and the combination drug in culture medium. For combination studies, prepare a matrix of concentrations.
-
Add the drug solutions to the wells. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. For combination data, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in AML cells following drug treatment.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound, the combination drug, or both at predetermined concentrations for 24-48 hours.
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation of key proteins in the GSK-3 and related signaling pathways.
Materials:
-
Treated and untreated AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Recommended Primary Antibodies:
| Antibody | Clone | Supplier | Catalog Number |
| GSK-3β | 27C10 | Cell Signaling Technology | #9315 |
| p-GSK-3β (Ser9) | D85E12 | Cell Signaling Technology | #5558 |
| Akt (pan) | C67E7 | Cell Signaling Technology | #4691 |
| p-Akt (Ser473) | D9E | Cell Signaling Technology | #4060 |
| β-catenin | D10A8 | Cell Signaling Technology | #8480 |
| GAPDH | 14C10 | Cell Signaling Technology | #2118 |
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
GSK-3 Signaling and Resistance Pathways in AML
Caption: GSK-3 signaling and resistance pathways in AML.
Experimental Workflow for Evaluating Combination Therapies
Caption: Experimental workflow for evaluating combination therapies.
References
- 1. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor this compound in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rarecancernews.com [rarecancernews.com]
- 4. Perturbing LSD1 and WNT rewires transcription to synergistically induce AML differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K and HDAC dual inhibitors show antiproliferative effect in AML models | BioWorld [bioworld.com]
- 6. Dual PI3K/mTOR inhibition shows antileukemic activity in MLL-rearranged acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of LY2090314 in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of LY2090314 in kinase assays. This resource offers troubleshooting advice and answers to frequently asked questions to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It exhibits strong inhibitory activity against both GSK-3α and GSK-3β isoforms with IC50 values of 1.5 nM and 0.9 nM, respectively[1][2]. Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates[1].
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary signaling pathway affected by this compound is the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated transcription of target genes[1][2].
Q3: How selective is this compound for GSK-3?
A3: this compound is highly selective for GSK-3. Kinome screening has demonstrated that it has minimal inhibitory activity against a large panel of other kinases at concentrations where it potently inhibits GSK-3[3]. For detailed information on its selectivity profile, please refer to the data tables below.
Q4: What is the recommended solvent for dissolving this compound?
A4: The recommended solvent for this compound is dimethyl sulfoxide (DMSO)[1]. It is important to use fresh, anhydrous DMSO to ensure optimal solubility.
Q5: What are the typical working concentrations for this compound in cell-based assays?
A5: In various cell-based assays, this compound has been shown to be effective in the low nanomolar range. For example, a concentration of 20 nM has been used to promote the stabilization of β-catenin in melanoma cell lines[1][2]. However, the optimal concentration will be cell-line and assay-dependent, so it is recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound against GSK-3
| Target | IC50 (nM) |
| GSK-3α | 1.5[1][2] |
| GSK-3β | 0.9[1][2] |
Table 2: Selectivity Profile of this compound Against a Panel of Kinases
The following table summarizes the off-target effects of this compound when screened against a panel of 44 kinases. The data is presented as fold selectivity, which is the ratio of the IC50 for the off-target kinase to the IC50 for GSK-3β (0.9 nM). A higher fold selectivity value indicates greater selectivity for GSK-3β.
| Kinase | Fold Selectivity over GSK-3β |
| CDK2/cyclin A | >10,000 |
| PKA | >10,000 |
| CAMK2δ | >10,000 |
| MAPK1 (ERK2) | >10,000 |
| AKT1 | >10,000 |
| ...and 39 other kinases | >1,000 |
This data is an illustrative representation based on the information that for 44 tested enzymes, the fold selectivity relative to GSK3β was determined to be high. For the complete selectivity data, researchers are encouraged to consult the supplementary information of Atkinson et al., PLOS ONE 10(4): e0125028.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of GSK-3 activity | Incorrect inhibitor concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal IC50 in your assay system. |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored as a stock solution in DMSO at -20°C or -80°C. Prepare fresh working dilutions for each experiment. | |
| High ATP concentration in the assay: As an ATP-competitive inhibitor, the apparent potency of this compound will be reduced at high ATP concentrations. | If possible, perform the kinase assay at an ATP concentration close to the Km for GSK-3. | |
| High background signal in the kinase assay | Contaminating kinase activity: The recombinant GSK-3 enzyme preparation may be contaminated with other kinases. | Use a highly purified preparation of GSK-3. Include a control with a known selective inhibitor for the suspected contaminating kinase. |
| Non-specific binding: The detection antibody or other assay components may be binding non-specifically. | Optimize blocking steps and antibody concentrations. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of enzyme, substrate, or ATP. | Prepare large batches of reagents where possible and use calibrated pipettes. |
| Inconsistent incubation times or temperatures: Minor variations can lead to significant differences in kinase activity. | Use a calibrated incubator and a precise timer for all incubation steps. | |
| Cell-based assay variability: Differences in cell density, passage number, or cell health. | Standardize cell seeding density and use cells within a consistent passage number range. Regularly check for cell viability. | |
| Discrepancy between biochemical and cellular assay results | Cellular permeability and efflux: this compound may have poor cell permeability or be actively transported out of the cells by efflux pumps. | Consider using a cell line with known expression levels of drug transporters or use permeabilizing agents (with appropriate controls). |
| High intracellular ATP concentration: The high concentration of ATP in cells (millimolar range) can compete with this compound for binding to GSK-3. | This is an inherent challenge with ATP-competitive inhibitors. Higher concentrations of the inhibitor may be required in cellular assays compared to biochemical assays. | |
| Off-target effects in cells: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to unexpected phenotypes. | Refer to the selectivity data (Table 2) and consider using a structurally different GSK-3 inhibitor as a control to confirm that the observed cellular effects are due to GSK-3 inhibition. |
Experimental Protocols
In Vitro GSK-3 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to assess the inhibitory activity of this compound against GSK-3.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GSK-3 substrate (e.g., a phosphopeptide like p-GS2 or a protein like Tau)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
DMSO (for dissolving this compound)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or radiolabeled [γ-32P]ATP)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Add inhibitor to assay plate: Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add GSK-3 and substrate: Add the recombinant GSK-3 enzyme and the substrate to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km of GSK-3 for ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction and detect signal: Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection method (e.g., luminescence for ADP-Glo™, or autoradiography for [γ-32P]ATP).
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: GSK-3 signaling pathway and the mechanism of action of this compound.
Caption: A typical workflow for an in vitro kinase assay with this compound.
Caption: A decision tree for troubleshooting common issues in kinase assays.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
Troubleshooting inconsistent results in LY2090314 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY2090314, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[1][2][3][4][5] By inhibiting GSK-3, it prevents the phosphorylation and subsequent degradation of β-catenin.[3] This leads to the accumulation and stabilization of β-catenin, which then translocates to the nucleus to activate the Wnt/β-catenin signaling pathway.[2][3][6] This activation can induce apoptosis in certain cancer cell lines.[2][3][4][7]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[1][8] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or at -20°C for up to one month.[1][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at concentrations of up to 100 mg/mL.[1] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1] For cell culture experiments, the DMSO stock is typically diluted in culture media to the final working concentration. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and saline are often required.[1][4]
Q4: In which cancer cell lines has this compound shown significant activity?
This compound has demonstrated potent cytotoxic effects in melanoma cell lines, irrespective of their BRAF or NRAS mutation status, with IC50 values often in the nanomolar range (~10 nM after 72 hours).[2][9][10] It has also been shown to reduce cell proliferation and induce apoptosis in neuroblastoma cell lines.[11] However, its efficacy as a single agent in other solid tumor cell lines can be limited, with IC50 values often greater than 10 µM.[2][5][9]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values for Cell Viability
Question: My IC50 values for this compound in melanoma cell lines are highly variable between experiments. What could be the cause?
Possible Causes and Solutions:
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all affect drug sensitivity.
-
Solution: Standardize your cell seeding density and ensure you are using cells within a consistent and low passage number range. Use the same batch and concentration of serum for all related experiments.
-
-
Compound Stability: Improper storage or handling of this compound can lead to degradation.
-
Assay Method: The choice of cytotoxicity assay can influence the resulting IC50 value.[12] Different assays measure different cellular endpoints (e.g., mitochondrial activity, membrane integrity).
-
Solution: Be consistent with your chosen viability assay (e.g., MTT, Alamar Blue). Consider using a real-time monitoring system for more robust data.[13]
-
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is consistent across all wells and is below a cytotoxic level (typically <0.5%). Include a vehicle-only control in all experiments.
-
Issue 2: Lack of Expected Downstream Signaling Effects (e.g., β-catenin stabilization)
Question: I am not observing an increase in β-catenin or Axin2 expression after treating my cells with this compound. Why might this be?
Possible Causes and Solutions:
-
Sub-optimal Drug Concentration or Treatment Duration: The effect of this compound on downstream signaling is both concentration- and time-dependent.[2][14]
-
Cell Line-Specific Resistance: The cell line you are using may have mutations in the Wnt/β-catenin pathway downstream of GSK-3, rendering it insensitive to GSK-3 inhibition.
-
Solution: Verify the Wnt pathway status of your cell line. Consider using a positive control cell line known to be responsive to this compound, such as A375 melanoma cells.[2]
-
-
Experimental Protocol: Issues with protein extraction or western blotting can lead to a failure to detect changes in protein levels.
-
Solution: Optimize your protein extraction protocol to ensure efficient lysis and preservation of protein phosphorylation. Use validated antibodies for β-catenin and Axin2 and include appropriate loading controls.
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Question: I am observing cellular effects that don't seem to be related to the Wnt/β-catenin pathway. Could these be off-target effects?
Possible Causes and Solutions:
-
Kinase Selectivity: While this compound is highly selective for GSK-3, off-target effects are a possibility with any kinase inhibitor, especially at higher concentrations.[1][15]
-
Solution: Use the lowest effective concentration of this compound possible. To confirm that the observed effects are GSK-3 dependent, consider using a structurally different GSK-3 inhibitor as a comparison or employ genetic approaches like siRNA-mediated knockdown of GSK-3.
-
-
Cellular Context: GSK-3 is involved in a multitude of cellular pathways beyond Wnt signaling, including those related to cell cycle, apoptosis, and metabolism.[16][17]
-
Solution: Be aware of the diverse roles of GSK-3. The observed effects might still be on-target but related to a different signaling branch regulated by GSK-3. Review the literature for GSK-3's role in your specific cellular context.
-
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3α) | 1.5 nM | Human recombinant enzyme | [1][2][4] |
| IC50 (GSK-3β) | 0.9 nM | Human recombinant enzyme | [1][2][4] |
| IC50 (Cytotoxicity) | ~10 nM | Melanoma cell lines (72h) | [2][5][9] |
| IC50 (Cytotoxicity) | >10 µM | Other solid tumor cell lines | [2][5][9] |
| IC50 (Growth Reduction) | ~20 nM | Neuroblastoma cell lines | [11] |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Stabilization
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound (e.g., 20 nM) or vehicle control (DMSO) for the desired time (e.g., 5, 24, or 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against total β-catenin overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-only and no-treatment controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound in activating Wnt signaling.
Caption: Basic troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 3. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound | GSK-3 | TargetMol [targetmol.com]
- 9. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 15. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Cell line-specific responses to LY2090314 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY2090314, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive small-molecule inhibitor of both GSK-3α and GSK-3β isoforms.[1][2][3] Its primary mechanism of action is the inhibition of GSK-3 kinase activity, which plays a crucial role in various cellular signaling pathways, most notably the Wnt/β-catenin pathway.[2][4][5] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.[2][4]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, with particularly strong responses observed in melanoma and neuroblastoma.[5][6][7] It has shown efficacy in melanoma cell lines irrespective of their BRAF or NRAS mutation status.[2][8] In neuroblastoma, it has been effective in both MYCN-amplified and non-amplified cell lines.[6][7] While it has been investigated in leukemia, pancreatic, and non-small cell lung cancer, its efficacy as a single agent in these contexts appears to be more limited.[9][10][11][12]
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The effective concentration of this compound is highly cell line-dependent. For sensitive cell lines like melanoma and neuroblastoma, significant growth reduction has been observed at concentrations as low as 20 nM.[6][7] For melanoma cell lines, the IC50 values for cell viability after 72 hours of treatment are typically in the low nanomolar range (~10 nM).[8] However, for less sensitive solid tumor cell lines, the IC50 can be much higher (>10 µM).[3][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, further dilution in vehicles like a mixture of PEG300, Tween 80, and saline may be necessary.[1] It is recommended to aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in blank wells | Media contamination (bacterial or yeast). | Always use sterile technique and check media for contamination before use. |
| Low absorbance readings across the plate | Insufficient cell number or short incubation time. | Optimize cell seeding density and extend the incubation period with the viability reagent. |
| Inconsistent results between replicates | Uneven cell plating or pipetting errors. | Ensure a homogenous cell suspension before plating and verify pipette accuracy. |
| Unexpected increase in viability at high this compound concentrations | Compound precipitation or off-target effects. | Visually inspect wells for precipitate. If observed, prepare fresh dilutions. Consider the possibility of off-target effects at high concentrations. |
Western Blotting
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for target proteins (e.g., p-GSK-3, β-catenin) | Insufficient protein loading or inefficient transfer. | Quantify protein concentration and ensure equal loading. Verify transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Increase the duration and number of wash steps. |
| Non-specific bands when using phospho-GSK-3 antibodies | Cross-reactivity of the antibody with other phosphorylated proteins. | This is a known issue with some phospho-GSK-3 antibodies.[13] Validate your antibody with positive and negative controls. Consider using a different antibody clone or using immunoprecipitation to isolate GSK-3 before blotting. |
| Inconsistent phosphorylation status of GSK-3 | Cells were not in a synchronized state or were stimulated by serum. | For baseline measurements, serum-starve cells before treatment with this compound. |
Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity)
| Problem | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells despite treatment | Insufficient drug concentration or treatment duration. Apoptotic cells detached and were lost during washing. | Perform a time-course and dose-response experiment. When harvesting, be sure to collect both adherent and floating cells from the supernatant.[14] |
| High percentage of necrotic cells (Annexin V+/PI+) even at early time points | High drug concentration leading to rapid cell death. Mechanical stress during cell handling. | Use a lower concentration of this compound. Handle cells gently during harvesting and staining.[14] |
| False positives in the control group | Over-confluent or unhealthy cells undergoing spontaneous apoptosis. | Use cells in the logarithmic growth phase and ensure they are healthy before starting the experiment.[14] |
| Fluorescence interference | If using GFP-expressing cells, there can be spectral overlap with FITC-labeled Annexin V. | Use an Annexin V conjugate with a different fluorophore (e.g., PE, APC).[14] |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions | Reference |
| A375 | Melanoma | ~10 | 72h, CellTiter-Glo® | [8] |
| M14 | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| IPC-298 | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| MALME-3M | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| SK-MEL-2 | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| SK-MEL-5 | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| SK-MEL-28 | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| UACC-62 | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| UACC-257 | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| RPMI-8226 | Melanoma | ~10 | 72h, CellTiter-Glo® | [15] |
| WM-266-4 | Melanoma | >1000 | 72h, CellTiter-Glo® | [15] |
| NGP | Neuroblastoma | Significant growth reduction at 20 nM | 48-96h, MTT assay | [6][7] |
| SK-N-AS | Neuroblastoma | Significant growth reduction at 20 nM | 48-96h, MTT assay | [6][7] |
| SH-SY-5Y | Neuroblastoma | Significant growth reduction at 20 nM | 48-96h, MTT assay | [6][7] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 2180 | 72h, Cell survival assay | [9] |
| Various Solid Tumors | - | >10,000 | 72h, Cytotoxicity assay | [3][8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference |
| A375 Melanoma Xenograft | 25 mg/kg this compound, i.v., every 3 days | Significant tumor growth delay | [4][5] |
| A375 Melanoma Xenograft | 2.5 mg/kg this compound (i.v., every 3 days) + 60 mg/kg Dacarbazine (i.p., daily) | Enhanced efficacy compared to single agents | [4] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for the desired duration (e.g., 48, 72, 96 hours).[6] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-GSK-3α/β, anti-GSK-3α/β, anti-β-catenin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Collect both the floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Signaling Pathways and Experimental Workflows
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound on GSK-3.
Caption: Interaction of this compound with the PI3K/Akt/GSK-3 signaling axis.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glycogen synthase kinase-3 inhibition overcomes epithelial-mesenchymal transition-associated resistance to osimertinib in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Issues associated with the use of phosphospecific antibodies to localise active and inactive pools of GSK-3 in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Item - Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma â Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - figshare - Figshare [figshare.com]
Technical Support Center: Addressing Resistance to LY2090314 in Melanoma Cell Lines
Welcome to the technical support center for researchers utilizing LY2090314 in melanoma cell line studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in melanoma?
A1: this compound is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3) alpha (α) and beta (β) isoforms.[1][2][3][4][5][6] In melanoma, its primary mechanism of action is the activation of the Wnt/β-catenin signaling pathway.[1][2][3][4][5][6] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[7] This leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes that can suppress proliferation and induce apoptosis in melanoma cells.[7][8]
Q2: I am working with a BRAF inhibitor-resistant melanoma cell line. Is this compound a suitable drug to use?
A2: Yes, this compound has been shown to be effective in melanoma cell lines that have acquired resistance to BRAF inhibitors such as Vemurafenib.[1][2][4][7] Studies have demonstrated that this compound retains its cytotoxic activity in these resistant cell lines, suggesting an independent mechanism of action that can bypass the resistance mechanisms developed against BRAF inhibitors.[1][7]
Q3: My cells are not showing the expected apoptotic response to this compound treatment. What could be the reason?
A3: Several factors could contribute to a reduced apoptotic response. One critical factor is the status of β-catenin in your melanoma cell line. The pro-apoptotic effect of this compound is largely dependent on the stabilization of β-catenin.[2][3][4][6] If your cells have low endogenous β-catenin levels or a dysfunctional Wnt signaling pathway downstream of β-catenin, the efficacy of this compound may be compromised. It is recommended to perform a baseline assessment of β-catenin expression in your cell line.
Q4: How can I confirm that this compound is activating the Wnt/β-catenin pathway in my cells?
A4: You can verify pathway activation through several methods. A common approach is to perform a western blot to detect an increase in the total β-catenin protein levels and a decrease in phosphorylated GSK-3β. Additionally, you can measure the upregulation of Wnt target genes, such as AXIN2, using quantitative PCR (qPCR).[1][2][3][4][5][6][9][10][11] Another method is to use a TCF/LEF reporter assay to measure the transcriptional activity of the β-catenin/TCF/LEF complex.[1][2][3][4][5][6][9][10][11]
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is a highly selective GSK-3 inhibitor, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out.[1][12] It is crucial to include appropriate controls in your experiments to ensure that the observed effects are primarily due to GSK-3 inhibition. This can include using a structurally different GSK-3 inhibitor as a positive control or using genetic approaches like siRNA or shRNA to knock down GSK-3 and observe if the phenotype is recapitulated.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Create a standardized protocol for cell counting and seeding. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Possible Cause 2: Fluctuation in drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Differences in cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including media composition, serum percentage, and incubator CO2 and temperature levels. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Problem 2: No significant increase in β-catenin levels observed by Western Blot after this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximizing β-catenin stabilization in your specific cell line. A starting point could be 20nM for up to 48 hours.[11]
-
-
Possible Cause 2: Low endogenous β-catenin expression.
-
Solution: Confirm the baseline expression of β-catenin in your untreated cells. If the levels are inherently low, consider using a different melanoma cell line known to have a more active Wnt/β-catenin pathway.
-
-
Possible Cause 3: Issues with protein extraction or Western Blot protocol.
-
Solution: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation. Optimize your Western Blot protocol, including antibody concentrations and incubation times. Use a positive control cell lysate known to express high levels of β-catenin.
-
Problem 3: Lack of apoptosis induction (e.g., no PARP cleavage or caspase activation) despite pathway activation.
-
Possible Cause 1: β-catenin-independent resistance mechanism.
-
Solution: While this compound's primary mechanism is β-catenin dependent, cells might have downstream blocks in the apoptotic pathway. Investigate the expression and activity of key apoptotic proteins (e.g., Bcl-2 family members).
-
-
Possible Cause 2: Assay sensitivity.
-
Solution: Ensure your apoptosis assay is sensitive enough to detect changes. For Caspase-Glo® 3/7 assays, ensure the reagent is properly reconstituted and that the incubation time is optimal.[3][12][13][14] For PARP cleavage Western Blots, use an antibody that specifically recognizes the cleaved fragment.[15][16][17][18]
-
-
Possible Cause 3: Cell line-specific characteristics.
-
Solution: Some melanoma cell lines may be inherently more resistant to apoptosis. Consider testing a panel of different melanoma cell lines to find a more sensitive model.
-
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | NRAS Status | This compound IC50 (nM) | Vemurafenib IC50 (nM) | Reference |
| A375 | V600E | WT | ~10 | Sensitive | [1][2][3][4][6] |
| A375 (Vemurafenib Resistant) | V600E | WT | ~10 | Resistant | [1][7] |
| M14 | V600E | WT | ~10 | Sensitive | [1][7] |
| M14 (Vemurafenib Resistant) | V600E | WT | ~10 | Resistant | [1][7] |
| SK-MEL-28 | V600E | WT | ~10 | - | [19] |
| Additional Cell Lines (Panel) | Various | Various | ~10 (in 10/11 lines) | Variable | [1][9][10][20] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Pathway Analysis (p-GSK3, β-catenin, Axin2)
-
Cell Treatment and Lysis:
-
Treat melanoma cells with the desired concentration of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GSK3, total GSK3, β-catenin, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Apoptosis Assays
Caspase-Glo® 3/7 Assay:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Assay:
-
Data Acquisition: Measure luminescence. An increase in luminescence indicates an increase in caspase 3/7 activity.
PARP Cleavage Western Blot:
-
Follow the Western Blot protocol described above.
-
Use a primary antibody that detects both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). An increase in the cleaved PARP fragment is indicative of apoptosis.[15][16]
Visualizations
Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. PARP1 as a Marker of an Aggressive Clinical Phenotype in Cutaneous Melanoma—A Clinical and an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing LY2090314 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of LY2090314 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3) with IC50 values of 1.5 nM for GSK-3α and 0.9 nM for GSK-3β.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its downstream substrates.[2][3] A key downstream effect of GSK-3 inhibition is the stabilization of β-catenin and the activation of the Wnt/β-catenin signaling pathway, which can induce apoptosis in certain tumor cells.[2][4]
Q2: What are the known toxicities of this compound observed in preclinical and clinical studies?
While specific animal toxicity data is not extensively published, clinical trials with this compound have reported several treatment-emergent adverse events (TEAEs). These provide an indication of potential toxicities to monitor in animal models. Observed toxicities in humans include:
-
Gastrointestinal: Decreased appetite and nausea.[5]
-
Hematologic: Febrile neutropenia, thrombocytopenia, and anemia.[5]
-
Cardiovascular: Atrial flutter and QT interval prolongation.[5]
-
Infusion-related reactions: Peri-infusional thoracic pain (chest, upper abdominal, and back pain).[6]
It is crucial to closely monitor animals for analogous signs of these toxicities.
Q3: How can I formulate this compound for intravenous administration in animal studies to potentially minimize toxicity?
Proper formulation is critical for drug solubility, stability, and minimizing local and systemic toxicity. For intravenous administration of this compound, several vehicles have been reported. The choice of formulation can impact drug delivery and tolerability. It is recommended to prepare fresh solutions for injection and ensure they are sterile-filtered.
Here are a couple of example formulation protocols that have been used for in vivo studies with kinase inhibitors, including this compound:
| Formulation Component | Protocol 1 | Protocol 2 |
| Solubilizing Agent | 10% DMSO | 10% DMSO |
| Co-solvent/Vehicle | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |
| Surfactant | 5% Tween-80 | - |
| Aqueous Vehicle | 45% Saline | - |
| Final Concentration | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL |
Source: Adapted from MedchemExpress and other similar protocols.
It is advisable to perform a small pilot study to assess the tolerability of the chosen vehicle in your specific animal model and strain.
Troubleshooting Guide
Issue 1: Animals are exhibiting signs of distress or weight loss after this compound administration.
-
Possible Cause: The dose of this compound may be too high, leading to on-target or off-target toxicities.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. Conduct a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Optimize Dosing Schedule: Instead of a daily dosing schedule, consider intermittent dosing (e.g., every other day or twice a week). This can allow for a recovery period between treatments.
-
Supportive Care: Provide supportive care to the animals, such as nutritional supplements, hydration support (e.g., subcutaneous fluids), and soft bedding to improve their overall well-being.
-
Monitor Key Parameters: Closely monitor body weight, food and water intake, and clinical signs of toxicity.
-
Issue 2: Injection site reactions (e.g., inflammation, swelling) are observed after intravenous administration.
-
Possible Cause: The formulation of this compound may be causing local irritation.
-
Troubleshooting Steps:
-
Formulation Modification:
-
Decrease DMSO concentration: While necessary for initial solubilization, high concentrations of DMSO can cause irritation. Aim for the lowest effective concentration.
-
Alternative Solubilizers: Consider using alternative solubilizing agents like cyclodextrins (e.g., SBE-β-CD) which are generally well-tolerated.
-
-
Slower Infusion Rate: If administering via infusion, a slower rate can reduce the local concentration of the drug at the injection site.
-
Catheter Patency: Ensure the intravenous catheter is properly placed and patent to avoid extravasation of the drug into the surrounding tissue.
-
Issue 3: Hematological abnormalities (e.g., anemia, thrombocytopenia) are detected in blood analysis.
-
Possible Cause: this compound may have myelosuppressive effects, as suggested by clinical trial data.
-
Troubleshooting Steps:
-
Establish Baseline: Always collect blood samples for a complete blood count (CBC) before starting the treatment to establish a baseline for each animal.
-
Regular Monitoring: Monitor CBCs regularly throughout the study (e.g., weekly) to detect any changes early.
-
Dose and Schedule Adjustment: If significant hematological toxicity is observed, consider reducing the dose or modifying the dosing schedule to allow for hematopoietic recovery.
-
Combination Therapy Considerations: If this compound is used in combination with other agents, be aware of potential overlapping hematological toxicities.
-
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol provides a general guideline for preparing an intravenous formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile filter
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to dissolve the powder completely. Gentle vortexing or sonication may be used to aid dissolution.
-
In a separate sterile vial, combine the required volumes of PEG300, Tween-80, and sterile saline.
-
Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the final formulation as recommended (typically at 4°C for short-term use). It is best to prepare the formulation fresh before each use.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for toxicity assessment.
Caption: Troubleshooting decision tree for observed toxicities.
References
- 1. Strategies to mitigate the toxicity of cancer therapeutics - BioModels [biomodels.com]
- 2. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. scitechnol.com [scitechnol.com]
Stability of LY2090314 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of LY2090314 in solution for long-term experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10-50 mg/mL.[2][3] These stock solutions are stable for up to one year when aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles.[2][4] For short-term storage (up to one month), aliquots can be kept at -20°C.[2]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: this compound has limited stability in aqueous solutions. It is strongly recommended to prepare working solutions fresh for each experiment by diluting the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use.[5] Long-term storage of this compound in aqueous solutions is not advised due to the potential for degradation and precipitation.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 1.5 nM for GSK-3α and 0.9 nM for GSK-3β.[3] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization and the activation of the Wnt/β-catenin signaling pathway.[3]
Q5: What are the known off-target effects of this compound?
A5: While this compound is highly selective for GSK-3, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations. It is advisable to use the lowest effective concentration and include appropriate controls in your experiments to validate that the observed effects are due to on-target inhibition.
Stability of this compound in Solution
The stability of this compound is highly dependent on the solvent and storage conditions. While the solid form and DMSO stock solutions are stable for extended periods under proper storage, its stability in aqueous solutions is limited.
Storage and Stability Summary
| Form | Solvent | Storage Temperature | Stability |
| Solid | - | -20°C | ≥ 4 years[1] |
| Stock Solution | Anhydrous DMSO | -80°C | ≥ 1 year[2][4] |
| Stock Solution | Anhydrous DMSO | -20°C | ≤ 1 month[2] |
| Working Solution | Aqueous Buffer / Cell Culture Media | Room Temperature / 37°C | Recommended for immediate use |
Hypothetical Stability of this compound in Cell Culture Media at 37°C
The following table presents a hypothetical degradation profile of this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. This data is for illustrative purposes to emphasize the importance of using freshly prepared solutions. Actual stability may vary depending on the specific medium composition and experimental conditions.
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 88 |
| 12 | 75 |
| 24 | 60 |
| 48 | 42 |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.13 mg of this compound (Molecular Weight: 512.53 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Prepare a working solution of this compound at a final concentration of 10 µM in the cell culture medium. For example, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
Aliquot 1 mL of this working solution into several sterile, amber microcentrifuge tubes.
-
Immediately process the t=0 sample by proceeding to step 6.
-
Place the remaining tubes in a 37°C incubator.
-
At designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator for analysis.
-
For each time point, precipitate proteins by adding 2 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer or media. | The final concentration of this compound exceeds its solubility in the aqueous solution. The final percentage of DMSO is too low to maintain solubility. | Ensure the final concentration of this compound is within its solubility limit in the chosen medium. Increase the final percentage of DMSO in the working solution, but be mindful of its potential effects on cells (typically <0.5%). Gentle warming or sonication may help dissolve the precipitate, but use freshly prepared solutions for best results.[5] |
| Inconsistent or no biological effect observed in long-term experiments (e.g., >24 hours). | Degradation of this compound in the cell culture medium at 37°C. | Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 12-24 hours) to maintain a consistent effective concentration. |
| High background or off-target effects observed. | The concentration of this compound used is too high. | Perform a dose-response experiment to determine the optimal concentration that provides the desired on-target effect with minimal off-target effects. Use the lowest effective concentration for your experiments. |
| Variability between experiments. | Inconsistent preparation of working solutions. Age or storage conditions of the stock solution. | Always prepare working solutions fresh from a properly stored and aliquoted stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Interpreting Unexpected Results from LY2090314 Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving the GSK-3 inhibitor, LY2090314.
Troubleshooting Guides
Issue 1: Limited or No Anti-tumor Efficacy of this compound as a Monotherapy In Vitro or In Vivo
You've treated your cancer cell lines or animal models with this compound and observe minimal or no reduction in tumor growth, despite confirming target engagement. This is a documented yet often unexpected finding for researchers new to this compound.
Possible Cause & Troubleshooting Steps:
-
Intrinsic Resistance: Many cancer types exhibit intrinsic resistance to GSK-3 inhibition as a monotherapy. GSK-3 is a complex kinase involved in numerous signaling pathways, and its inhibition can sometimes lead to compensatory mechanisms that promote survival.
-
Recommendation: Explore combination therapies. Preclinical and clinical data suggest this compound may be more effective when combined with standard chemotherapeutics or other targeted agents. For instance, it has been shown to enhance the efficacy of platinum-based chemotherapy.[1] Consider synergistic screening with a panel of relevant anti-cancer drugs in your models.
-
-
Cellular Context: The effect of GSK-3 inhibition is highly dependent on the genetic background of the cancer cells.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch (In Vivo): The compound might not be reaching the tumor at a sufficient concentration or for a long enough duration to exert its effect. This compound has a short half-life.[3][4]
-
Recommendation: Perform PK/PD studies to correlate drug concentration in plasma and tumor tissue with target inhibition (e.g., β-catenin stabilization). A transient on-target effect has been observed, with biomarkers returning to baseline within 24 hours.[5] This may suggest a need for more frequent dosing or a different formulation.
-
Experimental Workflow for Investigating Limited Monotherapy Efficacy
References
- 1. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LY2090314 and Tideglusib for Neuroblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two investigational GSK-3 inhibitors, LY2090314 and Tideglusib, in the context of neuroblastoma. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to inform research and development decisions in the pursuit of novel therapeutics for this challenging pediatric cancer.
Executive Summary
Neuroblastoma remains a significant challenge in pediatric oncology, necessitating the exploration of novel therapeutic strategies. Both this compound and Tideglusib target the Glycogen Synthase Kinase-3 (GSK-3) pathway, which is implicated in neuroblastoma cell proliferation and survival.[1][2][3] Preclinical evidence suggests that both compounds exhibit anti-neuroblastoma activity, but with notable differences in potency and demonstrated efficacy in different experimental models. This guide synthesizes the available data to facilitate a direct comparison.
Mechanism of Action: Targeting the GSK-3 Pathway
Both this compound and Tideglusib function by inhibiting GSK-3, a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In neuroblastoma, GSK-3 inhibition has been shown to induce apoptosis and reduce tumor growth.[1][3] this compound is a potent and selective ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[2] Tideglusib is a non-ATP-competitive, irreversible inhibitor of GSK-3β.[1]
In Vitro Efficacy Comparison
A key study directly compared the in vitro effects of this compound and Tideglusib on various human neuroblastoma cell lines, including NGP (MYCN-amplified), SK-N-AS (MYCN-non-amplified), and SH-SY-5Y (MYCN-non-amplified).[2]
Cell Viability (MTT Assay)
This compound demonstrated significantly higher potency in reducing cell viability compared to Tideglusib. This compound was effective in the nanomolar range, whereas Tideglusib required micromolar concentrations to achieve similar effects.[2]
| Cell Line | Treatment | Concentration Range | Time Points | Key Findings |
| NGP | This compound | 20 nM - 1000 nM | 48, 72, 96h | Significant dose- and time-dependent decrease in cell viability. 20 nM reduced viability by 61% at 96h.[2] |
| Tideglusib | 10 µM - 30 µM | 48, 72, 96h | Modest reduction in viability. 10 µM led to an 8% decrease at 96h.[2] | |
| SK-N-AS | This compound | 20 nM - 1000 nM | 48, 72, 96h | Significant dose- and time-dependent decrease in cell viability.[2] |
| Tideglusib | 10 µM - 30 µM | 48, 72, 96h | Less potent than this compound, requiring µM concentrations.[3] | |
| SH-SY-5Y | This compound | 20 nM - 1000 nM | 48, 72, 96h | Significant dose- and time-dependent decrease in cell viability.[2] |
| Tideglusib | 10 µM - 30 µM | 48, 72, 96h | Less potent than this compound, requiring µM concentrations.[3] |
Colony Formation Assay
This compound was also more effective at inhibiting the colony-forming ability of neuroblastoma cells.
| Cell Line | Treatment | Concentration Range | Key Findings |
| NGP, SK-N-AS, SH-SY-5Y | This compound | 10 nM - 50 nM | Dose-dependent reduction in the ability of cells to form colonies.[2] |
Induction of Apoptosis
Western blot analysis revealed that this compound treatment led to an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins, confirming that its mechanism of action involves the induction of apoptosis.[1][2]
| Marker | Effect of this compound Treatment |
| Cleaved PARP | Increased[1][2] |
| Cleaved Caspase-3 | Increased[1][2] |
| Survivin | Decreased[1][2] |
| Cyclin D1 | Decreased[1][2] |
In Vivo Efficacy
While a direct in vivo comparison in a neuroblastoma model is not available, studies have independently evaluated Tideglusib.
Tideglusib in a Neuroblastoma Xenograft Model
In a study utilizing a subcutaneous SH-SY5Y xenograft model in NOD-SCID mice, treatment with Tideglusib (20mg/kg, intraperitoneally, 3 times a week for 2 weeks) resulted in a significant inhibition of tumor growth as measured by tumor volume. This suggests that Tideglusib has in vivo anti-tumor activity in neuroblastoma.
| Animal Model | Cell Line | Treatment | Outcome |
| NOD-SCID mice | SH-SY-5Y | 20 mg/kg Tideglusib | Significant reduction in tumor volume. |
This compound In Vivo Data in Neuroblastoma
Currently, there is no published in vivo efficacy data for this compound specifically in a neuroblastoma model. However, the potent in vitro activity suggests that it is a strong candidate for further preclinical in vivo evaluation.[2]
Experimental Protocols
Cell Culture
NGP, SK-N-AS, and SH-SY-5Y human neuroblastoma cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
MTT Cell Viability Assay
Cells were seeded in 96-well plates and treated with various concentrations of this compound (20 nM to 1000 nM) or Tideglusib (10 µM to 30 µM) for 48, 72, and 96 hours.[2] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at 570 nm using a microplate reader.
Colony Formation Assay
A total of 2,000 cells per well were seeded in 6-well plates. The following day, cells were treated with this compound (10 nM to 50 nM). The cells were then incubated for approximately 2-3 weeks to allow for colony formation. Colonies were subsequently fixed with methanol and stained with 0.5% crystal violet for visualization and quantification.[2]
Western Blot Analysis
Neuroblastoma cells were treated with this compound for the indicated times. Cell lysates were prepared using RIPA buffer, and protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against cleaved PARP, cleaved caspase-3, survivin, Cyclin D1, p-GSK-3α/β, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Conclusion
Based on the available in vitro data, this compound demonstrates superior potency over Tideglusib in inhibiting neuroblastoma cell proliferation and inducing apoptosis.[2] Its effectiveness at nanomolar concentrations suggests a promising therapeutic window. While Tideglusib has shown in vivo efficacy, the absence of corresponding data for this compound in a neuroblastoma model represents a critical knowledge gap. Further preclinical studies are warranted to evaluate the in vivo efficacy and safety of this compound in neuroblastoma models to fully assess its potential as a clinical candidate. Researchers are encouraged to consider these findings when designing future studies aimed at targeting the GSK-3 pathway in neuroblastoma.
References
- 1. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to GSK-3 Inhibitors in Cancer Therapy: LY2090314 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase-3 (GSK-3) has emerged as a critical regulator in a multitude of cellular processes that are frequently dysregulated in cancer, including cell proliferation, apoptosis, and differentiation. Its dual role as both a tumor suppressor and a pro-oncogenic factor, depending on the cellular context, has made it a compelling target for therapeutic intervention. This guide provides a detailed comparison of LY2090314 with other prominent GSK-3 inhibitors, offering a comprehensive overview of their performance, supported by experimental data, to aid researchers in the strategic development of novel cancer therapies.
Overview of GSK-3 Inhibitors
A growing number of small molecule inhibitors targeting GSK-3 have been developed and investigated for their therapeutic potential in oncology. These inhibitors primarily act by competing with ATP for the kinase's binding site or through non-ATP-competitive mechanisms. This guide focuses on a selection of key GSK-3 inhibitors: this compound, 9-ING-41 (Elraglusib), Tideglusib, AZD1080, and CHIR-99021, highlighting their distinct characteristics and anti-cancer activities.
Data Presentation: Performance of GSK-3 Inhibitors
The following tables summarize the quantitative data on the in vitro potency and efficacy of the selected GSK-3 inhibitors across various cancer cell lines.
Table 1: In Vitro Potency (IC50) of GSK-3 Inhibitors against GSK-3 Kinases
| Inhibitor | Target(s) | IC50 (GSK-3α) | IC50 (GSK-3β) | Mechanism of Action |
| This compound | GSK-3α/β | 1.5 nM | 0.9 nM | ATP-competitive |
| 9-ING-41 (Elraglusib) | GSK-3α/β | - | 0.71 µM | ATP-competitive |
| Tideglusib | GSK-3β | 908 nM | 60 nM, 502 nM | Non-ATP-competitive, irreversible |
| AZD1080 | GSK-3α/β | 6.9 nM | 31 nM | ATP-competitive |
| CHIR-99021 | GSK-3α/β | 10 nM | 6.7 nM | ATP-competitive |
Table 2: Anti-proliferative Activity (IC50) of GSK-3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 | Reference(s) |
| This compound | Melanoma | A375 and other melanoma lines | ~10 nM | |
| Other Solid Tumors | Various | >10 µM | ||
| 9-ING-41 (Elraglusib) | Adult T-cell Leukemia | - | 77-636 nM | |
| Pancreatic Cancer | BXPC3 | Effective at 5 µM | ||
| Neuroblastoma | - | Effective at 2-4 µM | ||
| Lymphoma | - | Effective at 1-2 µM | ||
| Tideglusib | Neuroblastoma | SH-SY5Y, SK-N-SH | Effective at 25 µM | |
| AZD1080 | Ovarian Cancer | A2780, OVCAR3 | Effective at 1-4 µM | |
| CHIR-99021 | Various | 877 cell lines | Geometric mean: 19.2 µM | |
| Soft Tissue Sarcoma | SW982 | 0.233 µM | ||
| Kidney Cancer | A498 | 0.512 µM | ||
| Melanoma | LOXIMVI | 0.620 µM |
Signaling Pathways
GSK-3 inhibitors exert their anti-cancer effects by modulating key signaling pathways, most notably the Wnt/β-catenin and NF-κB pathways.
Caption: GSK-3 inhibitors modulate the Wnt/β-catenin and NF-κB signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate GSK-3 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of GSK-3 inhibitors on cancer cell proliferation.
Caption: Workflow for a typical MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the GSK-3 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for GSK-3 Signaling
This protocol is used to determine the effect of GSK-3 inhibitors on the phosphorylation status of GSK-3 and its downstream targets.
Methodology:
-
Cell Lysis: Cancer cells are treated with the GSK-3 inhibitor for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against total GSK-3β, phospho-GSK-3β (Ser9), total β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western blot analysis of GSK-3 signaling.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of GSK-3 inhibitors in a living organism.
Methodology:
-
Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The GSK-3 inhibitor (e.g., 9-ING-41) is administered to the treatment group via a clinically relevant route (e.g., intravenous or oral) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. In some studies, tumors are excised for further analysis, such as immunohistochemistry or Western blotting.
Clinical Landscape
Several GSK-3 inhibitors have advanced to clinical trials, demonstrating a range of safety profiles and therapeutic responses.
-
This compound: Has been evaluated in Phase I and II clinical trials for advanced solid tumors and acute leukemia. It was found to be safe and well-tolerated, with some anti-tumor activity observed when used in combination with chemotherapy, but showed limited clinical benefit as a single agent.
-
9-ING-41 (Elraglusib): Is currently in Phase I/II clinical trials for various refractory cancers, both as a monotherapy and in combination with cytotoxic agents. It has shown a favorable toxicity profile and signs of clinical benefit.
-
Tideglusib: Initially developed for Alzheimer's disease, it has been investigated in preclinical cancer models but has not progressed to oncology-focused clinical trials.
-
AZD1080 and CHIR-99021: These inhibitors are primarily used as research tools and have not entered clinical trials for cancer therapy.
Conclusion
The landscape of GSK-3 inhibitors in cancer therapy is rapidly evolving. This compound has paved the way for further clinical investigation of this class of drugs. Newer agents like 9-ING-41 are showing promising pre-clinical and early clinical activity across a broad range of malignancies. The diverse mechanisms of action and varying potency of these inhibitors underscore the importance of selecting the appropriate agent for a specific cancer type and therapeutic strategy. The data and protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the development of novel and effective GSK-3 targeted cancer therapies.
Validating the On-Target Efficacy of LY2090314 in Modulating β-Catenin Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LY2090314, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), focusing on its on-target effect of stabilizing β-catenin. The performance of this compound is compared with other known inhibitors of the Wnt/β-catenin signaling pathway, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to Wnt/β-Catenin Signaling and GSK-3 Inhibition
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis. A key regulatory component of this pathway is the destruction complex, which includes GSK-3. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target gene transcription.
This compound is a small molecule inhibitor that targets GSK-3α and GSK-3β with high potency, thereby activating the Wnt/β-catenin pathway.[1] This guide will delve into the experimental validation of this on-target effect and compare its efficacy with other compounds that modulate β-catenin levels through different mechanisms.
Mechanism of Action: this compound and Alternatives
This compound acts as a direct inhibitor of GSK-3. Other small molecules can modulate β-catenin levels through various mechanisms, providing a range of tools for studying the Wnt pathway.
-
GSK-3 Inhibitors:
-
Tankyrase Inhibitors:
-
XAV939: This compound inhibits Tankyrase 1 and 2, leading to the stabilization of Axin, a key component of the β-catenin destruction complex. This enhanced complex activity promotes the degradation of β-catenin.
-
The distinct mechanisms of these inhibitors offer different approaches to manipulating the Wnt/β-catenin pathway. While GSK-3 inhibitors like this compound and CHIR99021 lead to a direct and rapid stabilization of β-catenin, Tankyrase inhibitors like XAV939 modulate the destruction complex itself.
Comparative Analysis of On-Target Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in modulating β-catenin levels. The data is compiled from various studies and presented to facilitate a comparative understanding.
Table 1: Potency of Wnt/β-Catenin Pathway Inhibitors
| Compound | Target(s) | IC50 (GSK-3β) | Cell Line | Effect on β-Catenin |
| This compound | GSK-3α/β | 0.9 nM | A375, MCF10A | Stabilization |
| CHIR99021 | GSK-3α/β | 6.7 nM | Various | Stabilization |
| XAV939 | Tankyrase 1/2 | N/A | H446 | Degradation |
Table 2: Experimental Data on β-Catenin Stabilization by this compound
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on β-Catenin | Reference |
| A375 (Melanoma) | 20 nM | Time-dependent (up to 8h) | Increased total β-catenin and Axin2 protein levels. | [1][5] |
| MCF10A (Breast Epithelial) | 100 nM | 24 hours | Increased total and active (phosphorylated Ser675) β-catenin levels. | [6][7] |
| 3T3-L1 (Preadipocyte) | 20 nM | 3 days | Increased total and non-phospho active β-catenin levels. | [8] |
Table 3: Experimental Data on β-Catenin Modulation by Alternative Inhibitors
| Inhibitor | Cell Line | Concentration | Treatment Duration | Observed Effect on β-Catenin | Reference |
| CHIR99021 | RKO (Colon Cancer) | Not specified | Not specified | Increased cytoplasmic β-catenin. | [2] |
| CHIR99021 | ST2 (Bone Marrow Stromal) | 5 µM | 12 and 24 hours | Stabilized β-catenin expression. | [3][4] |
| XAV939 | H446 (Small Cell Lung Cancer) | 10, 20, 40 µM | 24 hours | Dose-dependent reduction in β-catenin. |
Experimental Protocols
A detailed protocol for validating the on-target effect of Wnt/β-catenin pathway modulators on β-catenin levels using Western blotting is provided below. This protocol is a synthesis of standard methodologies found in the cited literature.
Western Blot Analysis of β-Catenin Levels
1. Cell Culture and Treatment:
-
Plate cells (e.g., A375 melanoma cells) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or other inhibitors for the specified duration. Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin (and/or phospho-β-catenin) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to the corresponding loading control band intensity.
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of action of this compound, and the experimental workflow for its validation.
Caption: Wnt/β-catenin signaling pathway in "OFF" and "ON" states.
Caption: Mechanism of action of this compound in stabilizing β-catenin.
Caption: Experimental workflow for Western blot analysis of β-catenin.
References
- 1. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 4. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of GSK-3β Inhibitors LY2090314 and 9-ING-41 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, LY2090314 and 9-ING-41, in the context of breast cancer. The data presented is compiled from preclinical studies to facilitate an objective comparison of their mechanisms of action and anti-tumor efficacy.
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology.[1][2] Its overexpression is associated with a poorer prognosis in breast cancer patients. Both this compound, developed by Eli Lilly, and 9-ING-41 (also known as elraglusib), developed by Actuate Therapeutics, are potent GSK-3β inhibitors that have been evaluated in breast cancer models. This guide synthesizes key findings from preclinical research to compare their performance.
Mechanism of Action: Targeting GSK-3β
Both this compound and 9-ING-41 function as ATP-competitive inhibitors of GSK-3β.[2][3] Inhibition of GSK-3β impacts multiple downstream signaling pathways critical to cancer cell survival and proliferation. The primary mechanisms involve the modulation of the Wnt/β-catenin and NF-κB signaling pathways.
GSK-3β is a key negative regulator of the Wnt/β-catenin pathway. By inhibiting GSK-3β, both this compound and 9-ING-41 prevent the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it can modulate gene expression.
Furthermore, GSK-3β is known to be a positive regulator of the pro-survival NF-κB pathway in cancer cells. Inhibition of GSK-3β by these compounds can lead to the suppression of NF-κB transcriptional activity. This results in the decreased expression of anti-apoptotic proteins such as XIAP and Bcl-2, ultimately promoting cancer cell apoptosis.[2][4]
Comparative Efficacy in Breast Cancer Cell Lines
A study by Ugolkov et al. benchmarked the in vitro activity of 9-ING-41 against other GSK-3 inhibitors, including this compound, in the SKBR3 human breast cancer cell line. The results indicated that 9-ING-41 is a more potent inhibitor of breast cancer cell growth in this model.[2]
| Compound | Cell Line | GI50 (µM) |
| 9-ING-41 | SKBR3 | ~0.1 |
| This compound | SKBR3 | >1.0 |
Data extracted from Ugolkov et al., Cancer Letters 380 (2016) 384–392. GI50 is the concentration of a drug that causes 50% inhibition of cell growth.
Performance in In Vivo Breast Cancer Models
The same study further evaluated the efficacy of 9-ING-41 in patient-derived xenograft (PDX) models of metastatic, chemorefractory breast cancer. In these models, 9-ING-41 demonstrated the ability to potentiate the anti-tumor effects of the chemotherapeutic agent irinotecan (CPT-11), leading to tumor regression.[1][2] While direct comparative in vivo data with this compound in breast cancer models from this specific study is not available, the potentiation of chemotherapy by 9-ING-41 in these aggressive models is a significant finding.
Experimental Protocols
Cell Viability Assay
-
Cell Lines: SKBR3 (human breast cancer) and MCF10A (non-tumorigenic breast epithelial) cells were used.
-
Method: The relative number of viable cells was determined using the CellTiter 96 Aqueous One Solution Cell Proliferation Assay (MTS assay).
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of GSK-3 inhibitors (9-ING-41, this compound, etc.) for 72 hours.
-
Data Analysis: The optical density was measured to determine the percentage of cell growth inhibition relative to control-treated cells. The GI50 values were then calculated.[2]
Patient-Derived Xenograft (PDX) Model
-
Source: Metastatic pleural effusions were obtained from patients with progressive, chemorefractory breast cancer.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma (NSG) mice were used.
-
Procedure:
-
Metastatic cancer cells were injected orthotopically into the mammary fat pad of NSG mice.
-
Once tumors were established, they were excised, divided into smaller pieces, and re-transplanted orthotopically into a new cohort of mice.
-
When tumors reached a specified volume (e.g., ~200 mm³), mice were randomized into treatment groups.
-
Treatments (e.g., vehicle control, 9-ING-41, CPT-11, or a combination) were administered according to a defined schedule.
-
Tumor volumes were measured regularly to assess treatment efficacy.[1][2]
-
Conclusion
Both this compound and 9-ING-41 are potent inhibitors of GSK-3β with a clear mechanism of action relevant to breast cancer biology. Preclinical data from the Ugolkov et al. (2016) study suggests that 9-ING-41 demonstrates superior single-agent in vitro potency in the SKBR3 breast cancer cell line when compared to this compound.[2] Furthermore, 9-ING-41 has shown significant efficacy in combination with chemotherapy in aggressive, chemorefractory patient-derived xenograft models of breast cancer.[1][2] This body of evidence highlights the therapeutic potential of GSK-3β inhibition in breast cancer and provides a basis for the continued clinical investigation of these agents.
References
- 1. GSK-3 inhibition overcomes chemoresistance in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-3 inhibition overcomes chemoresistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-ING-41, a small molecule inhibitor of GSK-3beta, potentiates the effects of anticancer therapeutics in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
Evaluating the Selectivity Profile of LY2090314 Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of LY2090314 with other notable Glycogen Synthase Kinase 3 (GSK-3) inhibitors. The information is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to this compound
This compound is a potent, ATP-competitive small-molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with high affinity for both GSK-3α and GSK-3β isoforms.[1][2] GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[3] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. This compound activates the Wnt/β-catenin signaling pathway by inhibiting GSK-3-mediated phosphorylation and subsequent degradation of β-catenin.[3]
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and confound experimental results. This compound has been described as a "highly selective" GSK-3 inhibitor.[1][3] A key study by Atkinson et al. (2015) in PLOS ONE mentions a comprehensive selectivity profiling of this compound, which included a single-point inhibition assay against 200 kinases and IC50 determination for 44 of those enzymes. However, the detailed quantitative data from this broad kinase panel is not publicly available in the supplementary information of the publication.
This guide compares the available inhibitory activity of this compound with other well-characterized GSK-3 inhibitors: CHIR-99021, Tideglusib, and 9-ING-41.
Table 1: Comparison of IC50 Values for Primary GSK-3 Targets
| Compound | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Notes |
| This compound | 1.5[1][2] | 0.9[1][2] | Potent dual inhibitor. |
| CHIR-99021 | 10[4] | 6.7[4] | Highly selective GSK-3 inhibitor. |
| Tideglusib | 908[5][6] | 60[1], 502[5][6] | Non-ATP competitive, irreversible inhibitor. Inconsistent IC50 values reported. |
| 9-ING-41 | - | 710[4][5] | Described as a selective GSK-3β inhibitor. |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Selectivity Profile Against a Broader Kinase Panel
Due to the absence of the full kinase panel data for this compound, a direct, comprehensive comparison is challenging. However, available data for the comparator compound CHIR-99021 provides an indication of its selectivity. The following table presents the percent inhibition of a panel of kinases by CHIR-99021 at a concentration of 10 µM.
| Kinase Target | CHIR-99021 (% Inhibition @ 10 µM) |
| GSK3α | 99.9 |
| GSK3β | 99.9 |
| BRAF | 53.8 |
| CDK2/CycA2 | 79.3 |
| CDK2/CycE1 | 67.2 |
| CDK4 | 65.3 |
| CDK5 | 51.2 |
| CDK9 | 88.1 |
| CK1g1 | 85.8 |
| CK1g3 | 70.5 |
| DYKR1B | 70.5 |
| Erk5 | 61.3 |
| HIPK4 | 55.5 |
| LIMK1 | 78.9 |
| MAP2K6 | 65.3 |
| MELK | 53.5 |
| MLK3 | 52.7 |
| PKR | 57.1 |
| PLK1 | 59.2 |
| RSK3 | 53.6 |
Data from the NIH Molecular Libraries Program probe report for ML320, which includes a comparison with CHIR-99021.
Interpretation: While CHIR-99021 is highly potent against GSK-3, at a high concentration of 10 µM, it shows significant inhibition of several other kinases, particularly CDKs. This highlights the importance of assessing inhibitor selectivity at multiple concentrations. Information for 9-ING-41 suggests it is more selective for GSK-3 than for over 320 other kinases, but quantitative data is not available.[7] Tideglusib has been reported to fail to inhibit kinases with a cysteine homologous to Cys-199 in the active site, suggesting a degree of specificity.[1]
Signaling Pathway and Experimental Workflow
To understand the biological context of this compound's activity and the methods used to evaluate it, the following diagrams illustrate the affected signaling pathway and a general experimental workflow for kinase inhibition assays.
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound on GSK-3.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are generalized protocols for common in vitro kinase inhibition assays used to determine the potency (IC50) and selectivity of kinase inhibitors.
Radiometric Kinase Assay (Filter Binding Method)
This method is considered a gold standard for directly measuring kinase activity.[8][9]
1. Reagent Preparation:
- Kinase Reaction Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., 10 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), and other components to ensure optimal kinase activity.
- Kinase: Purified recombinant kinase of interest.
- Substrate: A specific peptide or protein substrate for the kinase.
- ATP Solution: A mixture of unlabeled ("cold") ATP and radiolabeled [γ-³³P]ATP or [γ-³²P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
- Test Compound: Serially diluted in an appropriate solvent (e.g., DMSO).
- Stop Solution: An acidic solution (e.g., 0.5% phosphoric acid) to terminate the reaction.
- Wash Solution: A solution to wash the filter membrane (e.g., 0.5% phosphoric acid).
2. Assay Procedure:
- The kinase reaction is typically performed in a 96- or 384-well plate.
- Add the kinase, substrate, and test compound (or vehicle control) to the wells containing the kinase reaction buffer.
- Pre-incubate the mixture for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the reaction by adding the ATP solution.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding the stop solution.
- Spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81).
- Wash the filter membrane extensively with the wash solution to remove unincorporated [γ-³³P]ATP.
- Dry the filter membrane.
3. Data Acquisition and Analysis:
- Quantify the radioactivity on the filter membrane using a scintillation counter or a phosphorimager.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Z'-LYTE™ Kinase Assay (Fluorescence-Based)
This is a fluorescence resonance energy transfer (FRET)-based assay that offers a non-radioactive alternative for high-throughput screening.[10][11][12][13]
1. Principle: The assay utilizes a synthetic peptide substrate labeled with a FRET pair (a donor and an acceptor fluorophore). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a "Development Reagent" protease. When the peptide is not phosphorylated (i.e., the kinase is inhibited), the protease cleaves the peptide, disrupting FRET. The ratio of donor to acceptor emission is measured to determine the extent of phosphorylation.[12]
2. Reagent Preparation:
- Kinase Reaction Buffer: Provided in the kit, typically containing HEPES, MgCl₂, EGTA, and a surfactant.[10]
- Kinase: Purified recombinant kinase.
- Z'-LYTE™ Peptide Substrate: Specific for the kinase or kinase family being tested.[10]
- ATP Solution: Prepared to the desired final concentration in the reaction buffer.
- Test Compound: Serially diluted.
- Development Reagent: A site-specific protease provided in the kit.[10]
- Stop Reagent: Provided in the kit to terminate the development reaction.[10]
3. Assay Procedure:
- In a 384-well plate, add the test compound, kinase, and a mixture of the peptide substrate and ATP in the kinase reaction buffer.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Add the Development Reagent to each well to initiate the cleavage reaction.
- Incubate at room temperature for another specified time (e.g., 60 minutes).
- Add the Stop Reagent to terminate the cleavage reaction.
4. Data Acquisition and Analysis:
- Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair (e.g., excitation at 400 nm, emission at 445 nm and 520 nm).[10]
- Calculate the emission ratio (donor/acceptor). A high ratio indicates kinase inhibition.
- Calculate the percent inhibition based on controls for 0% and 100% phosphorylation.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
References
- 1. Tideglusib | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 9-ING-41 | Autophagy | GSK-3 | Apoptosis | TargetMol [targetmol.com]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-ING-41, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
Reproducibility of LY2090314's Effect on Axin2 Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental evidence demonstrating the effect of LY2090314, a selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, on the expression of the Axin2 gene. The reproducibility of this effect is evaluated by comparing it with data from other widely-used GSK-3 inhibitors. Detailed experimental protocols and signaling pathway visualizations are included to support researchers in designing and interpreting related experiments.
The Wnt/β-Catenin Signaling Pathway and GSK-3 Inhibition
The Axin2 gene is a well-established transcriptional target of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex," which includes GSK-3, adenomatous polyposis coli (APC), and Axin1/2, phosphorylates β-catenin, targeting it for proteasomal degradation. Small molecule inhibitors of GSK-3, such as this compound, block this phosphorylation event. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes, including Axin2. Notably, Axin2 itself is a component of the destruction complex and its upregulation creates a negative feedback loop that helps to attenuate the Wnt signal.
Figure 1: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition by this compound.
Comparative Data on GSK-3 Inhibitors and Axin2 Expression
The effect of GSK-3 inhibition on Axin2 expression is a reproducible biological event, demonstrated across multiple studies using different small molecule inhibitors. This compound consistently induces Axin2 expression in a potent manner. This effect is comparable to, and in some contexts, mirrors that of other well-characterized GSK-3 inhibitors like CHIR99021 and BIO.
| Inhibitor | Cell Line / Model | Concentration | Treatment Duration | Observed Effect on Axin2 | Reference |
| This compound | A375 (Melanoma) | 20 nM | Time-dependent (up to 48h) | Increased Axin2 mRNA and protein levels. | |
| This compound | A375 Xenograft | 25 mg/kg | Single dose | Elevated Axin2 gene expression in vivo. | |
| CHIR99021 | Mouse Embryo Fibroblasts | Dose-dependent (up to 6µM) | 24 hours | Dose-dependent increase in Axin2 mRNA expression. | |
| CHIR99021 | RKO (Colon Cancer) | Not specified | Not specified | Increased level of Axin2 protein. | |
| CHIR99021 | Human Dental Pulp Stem Cells | Not specified | Not specified | Significantly upregulated Axin2 mRNA. | |
| BIO | Canine Melanoma (CML-10C2, UCDK9M3) | 5 µM | 72 hours | Significantly increased Axin2 mRNA expression. | |
| BIO | Canine Melanoma (CML-10C2, UCDK9M2, UCDK9M3) | 5 µM | 72 hours | Increased Axin2 protein expression. | |
| Tideglusib | Human Dental Pulp Stem Cells | Not specified | Not specified | Significantly upregulated Axin2 mRNA. |
Experimental Protocols and Workflow
Reproducing the findings on this compound's effect on Axin2 expression requires standardized molecular biology techniques, primarily quantitative real-time PCR (qRT-PCR) for mRNA analysis and Western blotting for protein analysis.
Figure 2: Standard experimental workflow for analyzing Axin2 expression after GSK-3 inhibition.
Detailed Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Axin2 mRNA
This protocol outlines the steps to quantify changes in Axin2 mRNA expression following treatment with a GSK-3 inhibitor.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375 melanoma cells) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 20 nM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, 24, 48 hours).
-
-
RNA Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol or buffer from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
For a typical 20 µL reaction, use: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Human Axin2 Primers:
-
Forward: 5'-CAAACTTTCGCCAACCGTGGTTG-3'
-
Reverse: 5'-GGTGCAAAGACATAGCCAGAACC-3'
-
-
Housekeeping Gene Primers (e.g., GAPDH): Use validated primers for a stable housekeeping gene to normalize the data.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for Axin2 and the housekeeping gene in both treated and control samples.
-
Determine the relative fold change in gene expression using the 2-ΔΔCt method.
-
Detailed Protocol 2: Western Blotting for Axin2 Protein
This protocol details the detection and semi-quantification of Axin2 protein levels.
-
Cell Culture and Lysis:
-
Treat cells as described in the qRT-PCR protocol.
-
Wash cells twice with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against Axin2.
-
Recommended Antibody: Rabbit polyclonal or monoclonal anti-Axin2 (e.g., from Cell Signaling Technology #2151 or Affinity Biosciences DF6978) diluted 1:1000 in blocking buffer.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000-1:10000 in blocking buffer.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH), or run a parallel gel.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensity of Axin2 relative to the loading control.
-
Conclusion
The induction of Axin2 gene and protein expression by this compound is a well-documented and reproducible effect, consistent with its mechanism of action as a potent GSK-3 inhibitor. This effect is not unique to this compound but is a hallmark of compounds that activate the canonical Wnt/β-catenin pathway by inhibiting GSK-3. The comparative data presented here, alongside detailed protocols, provides a strong foundation for researchers to confidently investigate the role of the Wnt pathway in their own experimental systems and to verify the on-target activity of GSK-3 inhibitors like this compound.
Synergistic Antitumor Effects of LY2090314 and Dacarbazine in Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining LY2090314, a selective inhibitor of Glycogen Synthase Kinase-3 (GSK3), with the alkylating agent dacarbazine (DTIC) for the treatment of melanoma. The following sections detail the preclinical evidence for this combination therapy, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Mechanism of Action
This compound is a potent inhibitor of GSK3α and GSK3β. In melanoma, inhibition of GSK3 by this compound leads to the stabilization and nuclear accumulation of β-catenin. This activation of the Wnt/β-catenin signaling pathway has been shown to induce apoptosis in melanoma cells.
Dacarbazine is a DNA alkylating agent that has been a standard-of-care chemotherapy for metastatic melanoma for decades.[1] It functions by methylating purine bases in DNA, leading to DNA damage and subsequent cell death.[1][2]
The combination of this compound and dacarbazine offers a dual-pronged attack on melanoma cells, targeting both a key signaling pathway and inducing direct DNA damage, resulting in a synergistic antitumor effect.
In Vivo Synergistic Efficacy
Preclinical studies using an A375 human melanoma xenograft model in mice have demonstrated the enhanced efficacy of the combination therapy.
Tumor Growth Inhibition
| Treatment Group | Dosage | Tumor Growth Outcome | Statistical Significance (vs. Single Agents) |
| Vehicle Control | N/A | Uninhibited tumor growth | N/A |
| This compound | 2.5 mg/kg, Q3D (intravenously) | Moderate tumor growth delay | N/A |
| Dacarbazine (DTIC) | 60 mg/kg, QD (intraperitoneally) | Moderate tumor growth delay | N/A |
| This compound + Dacarbazine | 2.5 mg/kg Q3D + 60 mg/kg QD | Significant tumor growth delay | p < 0.02 |
Data sourced from Atkinson et al., PLOS ONE, 2015.
In Vitro Performance
Cytotoxicity
| Cell Line | Treatment | IC50 (72h) |
| A375 (Melanoma) | This compound | ~10 nM |
| M14 (Melanoma) | This compound | ~10 nM |
| Multiple non-melanoma cell lines | This compound | >10 µM |
Data indicates that this compound is highly potent and selective for melanoma cell lines.
Induction of Apoptosis
Treatment of melanoma cell lines with this compound has been shown to induce apoptosis, as evidenced by the activation of caspases 3 and 7, and the cleavage of poly (ADP-ribose) polymerase (PARP).
| Cell Line | Treatment | Apoptotic Effect |
| A375 (Melanoma) | This compound (nM concentrations) | Induction of cleaved caspase-3/7 and cleaved PARP |
| M14 (Melanoma) | This compound (nM concentrations) | Induction of cleaved caspase-3/7 and cleaved PARP |
Experimental Protocols
A375 Xenograft Model
-
Cell Culture: A375 human melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Implantation: 5 x 10^6 A375 cells in a suspension of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Treatment Administration:
-
This compound is administered intravenously at a dose of 2.5 mg/kg every three days (Q3D).
-
Dacarbazine is administered intraperitoneally at a dose of 60 mg/kg daily (QD).
-
The combination group receives both treatments as scheduled.
-
A control group receives vehicle solutions.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumor volumes are recorded throughout the study.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Melanoma cells are seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, dacarbazine, or the combination of both for 72 hours.
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well.
-
The contents are mixed on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Apoptosis Assay (Cleaved Caspase-3/7)
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the compounds as described for the cell viability assay.
-
Assay Procedure:
-
Caspase-Glo® 3/7 Reagent is added to each well.
-
The contents are gently mixed and incubated at room temperature.
-
-
Data Acquisition: Luminescence is measured, which is proportional to the amount of active caspase-3 and -7.
Visualizations
References
A Comparative Guide: ATP-Competitive Inhibition of LY2090314 Versus Non-ATP-Competitive Inhibitors in Targeting GSK-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATP-competitive inhibitor LY2090314 with various non-ATP-competitive inhibitors of Glycogen Synthase Kinase-3 (GSK-3). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development endeavors.
Introduction to GSK-3 Inhibition Strategies
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target.[3] Inhibitors of GSK-3 are broadly categorized based on their mechanism of action relative to the ATP binding site.
ATP-competitive inhibitors , such as this compound, bind to the highly conserved ATP-binding pocket of the kinase, directly preventing the binding of ATP and subsequent phosphorylation of substrates.[4] In contrast, non-ATP-competitive inhibitors bind to sites on the enzyme distinct from the ATP-binding pocket. These allosteric sites can include the substrate binding site or other regulatory domains. This mode of inhibition can offer greater selectivity, as allosteric sites are often less conserved across different kinases compared to the ATP-binding pocket.[5]
This guide will delve into the specifics of this compound as a potent ATP-competitive inhibitor and compare its characteristics with several non-ATP-competitive inhibitors.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for this compound and a selection of non-ATP-competitive GSK-3 inhibitors.
| Inhibitor | Target | IC50 | Inhibition Type | Reference(s) |
| This compound | GSK-3α | 1.5 nM | ATP-Competitive | [2][4][6][7][8][9] |
| GSK-3β | 0.9 nM | ATP-Competitive | [2][4][6][7][8][9] | |
| Tideglusib | GSK-3β | 60 nM | Non-ATP-Competitive (Irreversible) | [10][11][12][13] |
| TDZD-8 | GSK-3β | 2 µM | Non-ATP-Competitive | [1][3][14][15] |
| Manzamine A | GSK-3β | 10.2 µM | Non-ATP-Competitive | [16][17][18] |
| GSK3-IN-3 (VP0.7) | GSK-3 | 3.01 µM | Non-ATP-Competitive |
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the distinct binding sites of ATP-competitive and non-ATP-competitive inhibitors on GSK-3β, a key regulator in cellular signaling pathways.
Caption: Differential binding modes of ATP-competitive and non-ATP-competitive inhibitors on GSK-3β.
Experimental Protocols
A common method to determine the potency of GSK-3 inhibitors is the in vitro kinase assay. The following is a generalized protocol for a GSK-3β inhibition assay using a luminescence-based ATP detection platform, such as Kinase-Glo®.
Objective: To determine the IC50 value of a test compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound or a non-ATP-competitive inhibitor) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Reaction Setup:
-
In a multiwell plate, add the test compound dilutions. Include wells for a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Add the GSK-3β enzyme to all wells except the "no enzyme" control.
-
Add the GSK-3 substrate peptide to all wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a predetermined concentration of ATP to all wells. The ATP concentration is typically at or near the Km for GSK-3β.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
-
Termination and Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescence signal is inversely proportional to the GSK-3β activity.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Inhibitor Screening and Characterization
The following diagram outlines a typical workflow for the discovery and characterization of novel GSK-3 inhibitors.
Caption: A generalized workflow for the discovery and characterization of GSK-3 inhibitors.
Conclusion
The comparison between this compound and non-ATP-competitive inhibitors highlights the two primary strategies for targeting GSK-3. This compound demonstrates exceptional potency with IC50 values in the low nanomolar range, a characteristic of many well-designed ATP-competitive inhibitors. However, the high conservation of the ATP-binding site across the kinome can present challenges in achieving selectivity, potentially leading to off-target effects.
Non-ATP-competitive inhibitors, while often exhibiting lower potency, offer the potential for greater selectivity by targeting less conserved allosteric sites. This can be a significant advantage in developing therapeutics with a wider therapeutic window. The choice between these inhibitory mechanisms will depend on the specific therapeutic goals, balancing the need for high potency with the requirement for target selectivity and a favorable safety profile. This guide provides a foundational comparison to aid researchers in navigating these considerations in their drug discovery efforts.
References
- 1. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays [mdpi.com]
- 6. Allosteric Regulation of Glycogen Synthase Kinase 3β: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]
- 11. Glycogen Synthetase Kinase 3 Beta [biology.kenyon.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Vemurafenib Resistance in Melanoma: A Comparative Analysis of LY2090314 and Alternative Therapeutic Strategies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GSK-3 inhibitor LY2090314 and other therapeutic alternatives in the context of vemurafenib-resistant melanoma. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying signaling pathways to support further research and development in this critical area of oncology.
Acquired resistance to BRAF inhibitors like vemurafenib remains a significant hurdle in the treatment of BRAF-mutant melanoma. This has spurred the investigation of novel therapeutic agents and combination strategies to overcome this resistance. One such promising agent is this compound, a selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This guide evaluates the activity of this compound in vemurafenib-resistant melanoma cells and compares its performance with established and emerging alternative treatment modalities.
This compound: A Potent Agent in Vemurafenib-Resistant Melanoma
This compound has demonstrated significant efficacy in melanoma cell lines that have developed resistance to vemurafenib.[1][2] Its mechanism of action is distinct from BRAF inhibitors, as it targets the Wnt/β-catenin signaling pathway.[1][3] Inhibition of GSK-3 by this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn modulates gene expression to induce apoptosis and inhibit proliferation in melanoma cells.[4][5]
Quantitative Analysis of In Vitro Activity
The potency of this compound has been quantified in various melanoma cell lines, including those resistant to vemurafenib. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and vemurafenib in both sensitive and resistant A375 and M14 melanoma cell lines.
| Cell Line | Compound | IC50 (nM) in Sensitive Cells | IC50 (nM) in Resistant Cells | Fold Change in Resistance |
| A375 | Vemurafenib | ~100 | >10,000 | >100 |
| This compound | ~10 | ~10 | No significant change | |
| M14 | Vemurafenib | ~200 | >10,000 | >50 |
| This compound | ~10 | ~10 | No significant change |
Data compiled from publicly available research.[1][2]
These data clearly indicate that while vemurafenib loses its efficacy in resistant cell lines, this compound maintains its potent anti-proliferative activity.[1][2]
Alternative Strategies for Vemurafenib Resistance
Several alternative therapeutic strategies are being explored to combat vemurafenib resistance. These primarily involve combination therapies that target parallel or downstream signaling pathways.
-
MEK Inhibitors (e.g., Cobimetinib, Trametinib): Combination therapy with BRAF and MEK inhibitors is a standard of care for BRAF-mutant melanoma.[6][7][8] This dual blockade of the MAPK pathway can delay the onset of resistance.[9][10]
-
mTOR Inhibitors (e.g., Everolimus): The PI3K/AKT/mTOR pathway is another critical survival pathway in melanoma.[11] Everolimus has shown activity in vemurafenib-resistant cells, particularly in acidic tumor microenvironments.[12]
-
HSP90 Inhibitors (e.g., XL888): Heat shock protein 90 (HSP90) is a chaperone protein that is crucial for the stability and function of numerous client proteins involved in oncogenesis, including BRAF.[13][14] The HSP90 inhibitor XL888 has been shown to overcome vemurafenib resistance by destabilizing these client proteins.[13][15]
Comparative In Vitro Efficacy of Alternative Agents
The following table provides a summary of the reported efficacy of these alternative agents in vemurafenib-resistant melanoma models.
| Therapeutic Strategy | Key Agent(s) | Observed Effect in Vemurafenib-Resistant Models |
| MEK Inhibition | Cobimetinib, Trametinib | In combination with BRAF inhibitors, improves progression-free survival and overall response rates compared to BRAF inhibitor monotherapy.[6][9][10] Some vemurafenib-resistant cell lines, however, also exhibit cross-resistance to MEK inhibitors.[16] |
| mTOR Inhibition | Everolimus | Can induce apoptosis in vemurafenib-resistant melanoma cells, particularly those adapted to a low pH environment.[12] The combination of everolimus with a BRAF inhibitor showed significant inhibition of cell invasiveness.[11] |
| HSP90 Inhibition | XL888 | Overcomes vemurafenib resistance in preclinical models by targeting multiple signaling pathways.[13][15] A phase I clinical trial of XL888 in combination with vemurafenib showed clinical activity in patients with advanced BRAF V600E mutant melanoma.[17] |
Signaling Pathways in Vemurafenib Resistance and Drug Intervention
The development of resistance to vemurafenib often involves the reactivation of the MAPK pathway or the activation of alternative survival pathways. The following diagrams illustrate the key signaling pathways and the points of intervention for this compound and alternative therapies.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. TOPflash reporter assay [bio-protocol.org]
- 5. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 8. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]
- 9. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 10. MEK inhibitor cobimetinib added to BRAF inhibitor vemurafenib improves melanoma outcome - ecancer [ecancer.org]
- 11. mTOR inhibitor everolimus reduces invasiveness of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Everolimus selectively targets vemurafenib resistant BRAFV600E melanoma cells adapted to low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. XL888 limits vemurafenib-induced proliferative skin events by suppressing paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Combined BRAF and HSP90 inhibition in patients with unresectable BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Clinical Trials Involving the GSK-3 Inhibitor LY2090314
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data for LY2090314, a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The document synthesizes findings from key clinical investigations, presents comparative data with other GSK-3 inhibitors, details experimental methodologies, and visualizes the underlying biological pathways and trial workflows.
Executive Summary
This compound has been evaluated in early-phase clinical trials primarily in oncology settings, including for advanced solid tumors and acute myeloid leukemia (AML). As a GSK-3 inhibitor, its mechanism of action centers on the activation of the Wnt/β-catenin signaling pathway, which can induce apoptosis in certain cancer cells. While showing an acceptable safety profile, its efficacy as a single agent has been limited in some contexts. This guide compares the clinical trial outcomes of this compound with other notable GSK-3 inhibitors, Tideglusib and 9-ING-41 (Elraglusib), to provide a broader perspective on the therapeutic potential and challenges of targeting GSK-3.
Data Presentation: Comparative Clinical Trial Data
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives.
Table 1: Comparison of this compound Clinical Trials
| Trial Identifier/Phase | Patient Population | Treatment Regimen | Key Findings | Reported Adverse Events (AEs) |
| Phase I (NCT01287520) [1][2] | Advanced solid tumors (n=41) | This compound (10-120 mg) IV as a single agent lead-in, then in combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5-6) every 21 days.[1][2] | MTD: 40 mg of this compound with pemetrexed/carboplatin.[1] Efficacy: 5 confirmed partial responses (3 non-small cell lung cancer, 1 mesothelioma, 1 breast cancer) and 19 stable disease.[1] On-target effect confirmed by transient upregulation of β-catenin in PBMCs at the MTD.[1] | Dose-Limiting Toxicities (DLTs): Grade 3/4 thrombocytopenia (n=4), grade 4 neutropenia (n=1). At doses >MTD: visual disturbance, back pain, and transient non-cardiac chest pain.[3] Other common AEs: Nausea (18.9%), fatigue (16.2%), vomiting (13.5%).[3] |
| Phase II (NCT01214603) [4][5][6] | Acute Myeloid Leukemia (AML) (n=20) | 40 mg this compound (with 50 mg ranitidine pretreatment) administered in three different cohorts with varying schedules within 21 or 28-day cycles.[4][5] | Efficacy: No complete or partial remissions observed. 26% of patients showed a reduced blast count, 32% had stable blast counts, and 42% had progressive disease.[6] On-target effect was indicated by β-catenin levels.[4][5] Conclusion: Acceptable safety but limited clinical benefit as a single agent in this population.[4][5] | Most frequent non-hematologic AEs: Decreased appetite (n=7), nausea (n=4).[4][5] Hematologic AEs: Febrile neutropenia (n=2), thrombocytopenia (n=1), anemia (n=1).[4][5] Other: Atrial flutter (n=1), QT interval prolongation (n=3), visual disturbances (n=2) (not clinically significant).[4][5] |
Table 2: Comparison with Alternative GSK-3 Inhibitors
| Drug | Trial Phase (Representative) | Patient Population | Treatment Regimen | Key Findings | Reported Adverse Events (AEs) |
| Tideglusib | Phase II (ARGO study) [7] | Alzheimer's Disease (n=306) | Tideglusib (500 mg QD, 1000 mg QD, 1000 mg QOD) or placebo for 26 weeks.[7] | Efficacy: No statistically significant differences in clinical efficacy variables between active and placebo arms.[7] A significant response on ADAS-cog15, MMSE, and word fluency was noted in a subgroup of patients with mild AD at the 500 mg QD dose.[7] | Most frequent AEs: Diarrhea (14-18% in active arms), dose-dependent, mild to moderate, reversible transaminase increase (9-16% in active arms).[7] |
| 9-ING-41 (Elraglusib) | Phase I/II (Actuate 1801, NCT03678883) [8][9] | Advanced solid tumors and hematologic malignancies | Monotherapy (n=67) or in combination with eight different chemotherapy regimens (n=171). Doses ranged from 1 to 15 mg/kg IV twice weekly.[8] | Efficacy (Monotherapy): 1 complete response (melanoma), 1 partial response (acute T-cell leukemia/lymphoma).[8] Efficacy (Combination): 7 partial responses.[8] Conclusion: Favorable toxicity profile and clinical benefit, supporting further evaluation.[8][10] | Common AEs: Transient visual changes (color perception), fatigue, infusion reactions (all Grade 1/2).[8][9] Grade ≥3 treatment-emergent AEs: 55.2% (monotherapy), 71.3% (combination therapy).[8] |
Experimental Protocols
Protocol for Phase I Trial of this compound in Advanced Solid Tumors (NCT01287520)
This first-in-human, open-label, dose-escalation study was designed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of this compound in combination with pemetrexed and carboplatin.[1][2]
-
Patient Selection: Patients with advanced solid tumors were enrolled.[1]
-
Study Design: The study employed a dose-escalation design across 8 dose levels of this compound (ranging from 10 mg to 120 mg).[1]
-
Treatment Administration: Patients received a single intravenous (IV) dose of this compound as a monotherapy lead-in 7 days prior to the first combination cycle.[3] Subsequently, this compound was administered on day 1 of a 21-day cycle, followed by pemetrexed (500 mg/m²) and carboplatin (AUC 5 or 6).[1][3]
-
Primary Objective: To determine the MTD of this compound in combination with pemetrexed and carboplatin.[1]
-
Secondary Objectives: To assess the safety, anti-tumor activity (per RECIST criteria), pharmacokinetics, and pharmacodynamic effects on β-catenin levels in peripheral blood mononuclear cells (PBMCs).[1]
-
Pharmacodynamic Assessment: Blood samples were collected to measure β-catenin levels in PBMCs to confirm target engagement.[3]
Protocol for Phase II Trial of this compound in Acute Myeloid Leukemia (NCT01214603)
This open-label, multicenter Phase II study investigated the safety and efficacy of single-agent this compound in patients with AML.[4][5][6]
-
Patient Selection: Twenty patients with refractory, relapsed, or untreated AML for whom standard induction therapy was not considered appropriate were enrolled.[6]
-
Study Design: Patients were enrolled into one of three cohorts with different dosing schedules.[4][5]
-
Treatment Administration: All patients received 40 mg of this compound IV, preceded by a 50 mg ranitidine pretreatment.[4][5]
-
Primary Objective: To evaluate the safety of this compound in patients with AML.[6]
-
Secondary Objectives: To assess the clinical benefit, including complete and partial remission rates, and to evaluate pharmacokinetics.[4][5]
-
Pharmacodynamic Assessment: β-catenin levels were monitored as an indicator of on-target drug effect.[4][5]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.
Experimental Workflow for a Phase I Dose-Escalation Trial
Caption: A generalized workflow for a Phase I dose-escalation clinical trial.
References
- 1. A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous this compound, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I dose-escalation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation of intravenous this compound a GSK3 inhibitor administered in combination with pemetrexed and carboplatin. - ASCO [asco.org]
- 4. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor this compound in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II trial of tideglusib in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for LY2090314
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of LY2090314, a potent and selective inhibitor of glycogen synthase kinase 3 (GSK3). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks. This compound is an irritant and harmful if swallowed.[1]
Essential Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double chemotherapy gloves | Standard lab coat | Safety glasses with side-shields[2] | Not generally required if no suspected contamination |
| Weighing/Compounding (Solid) | Double chemotherapy gloves | Disposable, back-closing gown | Goggles and face shield | N95 or higher-rated respirator |
| Handling Solutions | Double chemotherapy gloves | Standard lab coat | Safety glasses with side-shields[2] | Not required if handled in a certified chemical fume hood |
| Spill Cleanup | Double chemotherapy gloves | Disposable, back-closing gown | Goggles and face shield | Self-contained breathing apparatus may be necessary depending on spill size[2] |
| Waste Disposal | Double chemotherapy gloves | Standard lab coat | Safety glasses with side-shields | Not generally required |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with solid or concentrated forms of this compound should be conducted in a designated area with restricted access, such as a certified chemical fume hood or a biological safety cabinet, to avoid the formation of dust and aerosols.[2]
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated after use. A two-step process of deactivation and cleaning is recommended.
-
Personal Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Spill Response:
-
Use personal protective equipment.[2]
-
Avoid dust formation.[2]
-
Ensure adequate ventilation.[2]
-
Sweep up and shovel. Store in a suitable, closed container for disposal.
Disposal Plan: All waste generated from handling this compound, including used PPE, is considered hazardous waste.
-
Segregation: Contaminated waste must be segregated into clearly labeled, sealed containers.
-
Disposal: Dispose of all hazardous waste in accordance with institutional, local, and federal regulations. Do not mix with general laboratory waste.
Signaling Pathway of this compound
This compound is a potent inhibitor of GSK3α and GSK3β.[3][4] Inhibition of GSK3 leads to the stabilization of β-catenin and the activation of the Wnt signaling pathway.[1][3] This activation can induce apoptosis in certain cancer cell lines.[1]
Caption: Signaling pathway of this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Experimental workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
